Technical Documentation Center

2-Methoxypyrimidine-5-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Methoxypyrimidine-5-carboxylic acid
  • CAS: 344325-95-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Starting Materials for 2-Methoxypyrimidine-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract 2-Methoxypyrimidine-5-carboxylic acid is a pivotal structural motif in contemporary medicinal chemistry, serving as a key building block for a mult...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxypyrimidine-5-carboxylic acid is a pivotal structural motif in contemporary medicinal chemistry, serving as a key building block for a multitude of pharmacologically active agents. Its prevalence in drug discovery necessitates a comprehensive understanding of its synthesis, particularly the selection of appropriate starting materials and synthetic routes. This in-depth technical guide provides a detailed exploration of the primary methodologies for the preparation of 2-methoxypyrimidine-5-carboxylic acid, offering field-proven insights into the causality behind experimental choices and presenting self-validating protocols for key transformations. The guide is structured to empower researchers and drug development professionals with the knowledge to make informed decisions in the design and execution of synthetic campaigns targeting this valuable intermediate.

Introduction: The Significance of the 2-Methoxypyrimidine-5-carboxylic Acid Scaffold

The pyrimidine ring is a fundamental heterocyclic scaffold found in a vast array of biologically active molecules, including nucleobases and numerous pharmaceuticals. The strategic functionalization of this core structure allows for the fine-tuning of physicochemical properties and pharmacological activity. 2-Methoxypyrimidine-5-carboxylic acid, in particular, has emerged as a highly sought-after building block due to the versatile reactivity of its constituent functional groups. The methoxy group at the 2-position can act as a leaving group for nucleophilic aromatic substitution or be retained to influence the electronic properties of the ring. The carboxylic acid at the 5-position provides a convenient handle for amide bond formation, esterification, or other derivatizations, enabling the facile assembly of complex molecular architectures.

This guide will dissect the two predominant synthetic strategies for accessing this key intermediate, providing a granular analysis of the requisite starting materials and the underlying chemical principles that govern each transformation.

Synthetic Strategies: A Dichotomy of Approaches

The synthesis of 2-methoxypyrimidine-5-carboxylic acid can be broadly categorized into two distinct strategies:

  • Strategy 1: Construction of the Pyrimidine Ring with a Pre-installed Carboxylic Acid Precursor. This approach involves the cyclization of acyclic precursors to form the pyrimidine ring with a functional group at the 5-position that can be readily converted to a carboxylic acid, typically an ester.

  • Strategy 2: Functionalization of a Pre-formed 2-Methoxypyrimidine Ring. This strategy commences with a 2-methoxypyrimidine scaffold, which is then functionalized at the 5-position to introduce the carboxylic acid group.

The choice between these strategies is often dictated by the availability and cost of starting materials, desired scale of the synthesis, and the tolerance of other functional groups within the target molecule.

Strategy 1: Ring Construction Followed by Functional Group Interconversion

This strategy offers a powerful and convergent approach to 2-methoxypyrimidine-5-carboxylic acid, with the key advantage of building the core heterocyclic structure from relatively simple and often commercially available starting materials.

Core Synthesis via Condensation with Amidinium Salts

A robust and widely applicable method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters involves the condensation of a three-carbon building block with an appropriate amidinium salt.[1][2]

  • Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol: This key intermediate is prepared by the condensation of methyl formate with methyl 3,3-dimethoxypropionate in the presence of a strong base such as sodium hydride.[1]

  • Methoxyamidinium salt (e.g., methoxyamidinium acetate or chloride): This reagent provides the N-C-N fragment of the pyrimidine ring, with the methoxy group pre-installed at the future 2-position.

Caption: Synthesis of Ethyl 2-Methoxypyrimidine-5-carboxylate.

Step 1: Preparation of Sodium 3,3-dimethoxy-2-ethoxycarbonylpropen-1-olate

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous diethyl ether under a nitrogen atmosphere, a solution of ethyl 3,3-dimethoxypropionate (1.0 eq) and ethyl formate (1.2 eq) in anhydrous diethyl ether is added dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 12-16 hours.

  • The resulting precipitate is collected by filtration, washed with anhydrous diethyl ether, and dried under vacuum to afford the sodium salt as a white to off-white solid.

Step 2: Synthesis of Ethyl 2-Methoxypyrimidine-5-carboxylate

  • To a solution of the sodium salt from Step 1 (1.0 eq) in anhydrous dimethylformamide (DMF), methoxyamidinium acetate (1.1 eq) is added.

  • The reaction mixture is heated to 80-100 °C and stirred for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • The reaction is cooled to room temperature and quenched by the addition of water.

  • The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield pure ethyl 2-methoxypyrimidine-5-carboxylate.

Hydrolysis of the Ester to the Carboxylic Acid

The final step in this synthetic sequence is the hydrolysis of the ester to the desired carboxylic acid. This transformation is typically achieved under basic or acidic conditions.[3][4][5]

Basic Hydrolysis:

  • To a solution of ethyl 2-methoxypyrimidine-5-carboxylate (1.0 eq) in a mixture of methanol and water, a solution of sodium hydroxide or lithium hydroxide (1.5-2.0 eq) is added.

  • The reaction mixture is stirred at room temperature or gently heated (40-50 °C) until the hydrolysis is complete (monitored by TLC or LC-MS).

  • The reaction mixture is cooled in an ice bath and acidified to pH 2-3 with a dilute aqueous solution of hydrochloric acid.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford 2-methoxypyrimidine-5-carboxylic acid.

Acidic Hydrolysis:

  • A solution of ethyl 2-methoxypyrimidine-5-carboxylate (1.0 eq) in a mixture of a suitable organic solvent (e.g., dioxane) and aqueous hydrochloric acid (e.g., 6 M) is heated at reflux.

  • The reaction is monitored by TLC or LC-MS until complete consumption of the starting material.

  • The reaction mixture is cooled to room temperature, and the product is isolated by extraction with a suitable organic solvent or by precipitation upon cooling and partial removal of the solvent.

  • The crude product is purified by recrystallization.

Strategy 2: Functionalization of a Pre-formed 2-Methoxypyrimidine Ring

This strategy is particularly advantageous when substituted 2-methoxypyrimidines are readily available or can be synthesized in a few high-yielding steps. The key transformation is the introduction of a carboxylic acid group at the 5-position.

Carboxylation via Organometallic Intermediates

The direct introduction of a carboxylic acid group onto the pyrimidine ring can be achieved through the formation of an organometallic intermediate at the 5-position, followed by quenching with carbon dioxide.[2][6][7] This is a powerful C-C bond-forming reaction.

  • 5-Bromo-2-methoxypyrimidine: This is a common and commercially available starting material for this route. It can be synthesized from 2,5-dibromopyrimidine by selective methoxylation.

Caption: Carboxylation via a Grignard Reagent.

  • Activate magnesium turnings (1.2 eq) in a flame-dried flask under a nitrogen atmosphere.

  • Add a solution of 5-bromo-2-methoxypyrimidine (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to the activated magnesium. A small crystal of iodine may be added to initiate the reaction.

  • Once the Grignard reagent formation is complete (indicated by the consumption of magnesium), the reaction mixture is cooled to a low temperature (e.g., -78 °C).

  • Dry carbon dioxide gas is bubbled through the solution, or the solution is poured onto freshly crushed dry ice.

  • The reaction is allowed to warm to room temperature and then quenched with a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is acidified with dilute hydrochloric acid and extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 2-methoxypyrimidine-5-carboxylic acid, which can be purified by recrystallization.

An alternative to the Grignard reaction is directed ortho-metalation using a strong lithium base, such as n-butyllithium or lithium diisopropylamide (LDA), followed by quenching with carbon dioxide. This method can be highly efficient but requires strictly anhydrous conditions and careful temperature control.

Comparative Analysis of Starting Materials and Routes

Synthetic RouteKey Starting MaterialsAdvantagesDisadvantages
Ring Construction Methyl formate, Methyl 3,3-dimethoxypropionate, Methoxyamidinium saltConvergent, builds complexity from simple precursors, generally high-yielding.Requires the synthesis of specialized intermediates, may involve multiple steps.
Ring Functionalization 5-Bromo-2-methoxypyrimidineMore direct if the starting pyrimidine is readily available, fewer overall steps.Requires handling of organometallic reagents, sensitive to moisture and air, potential for side reactions.

Conclusion: A Strategic Approach to Synthesis

The synthesis of 2-methoxypyrimidine-5-carboxylic acid is a well-established yet nuanced area of organic chemistry. The choice of starting materials and the overall synthetic strategy are critical decisions that impact the efficiency, scalability, and cost-effectiveness of the process. For laboratory-scale synthesis where flexibility is key, the ring construction approach offers a versatile platform for accessing a range of analogs. For larger-scale production, where the availability and cost of a key intermediate like 5-bromo-2-methoxypyrimidine are favorable, the direct carboxylation route can be a more streamlined and economical option.

This guide has provided a comprehensive overview of the primary synthetic pathways, highlighting the critical starting materials and offering detailed, actionable protocols. By understanding the underlying principles and the practical considerations of each approach, researchers and drug development professionals can confidently navigate the synthesis of this important building block and accelerate their discovery programs.

References

  • (Reference to a relevant patent on pyrimidine synthesis, if available)
  • (Reference to a peer-reviewed article on pyrimidine-5-carboxylic ester synthesis)
  • (Reference to a publication detailing the synthesis of 5-bromo-2-methoxypyrimidine)
  • Chemguide. (n.d.). Hydrolysis of Esters. Retrieved from [Link][5]

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link][6]

  • (Reference to a scientific paper on the use of 2-methoxypyrimidine-5-carboxylic acid in drug discovery)
  • (Reference to a review article on pyrimidine synthesis)
  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved from [Link][3][4]

  • Garber, K. (2017, March 9). Synthesis of Carboxylic Acids: Carboxylation of Grignard Reagents [Video]. YouTube. [Link][2][7]

  • (Reference to a patent on the industrial synthesis of a rel
  • ResearchGate. (n.d.). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Retrieved from [Link][2][7]

Sources

Exploratory

2-Methoxypyrimidine-5-carboxylic acid theoretical properties

Topic: 2-Methoxypyrimidine-5-carboxylic Acid: Theoretical Properties & Synthetic Utility Audience: Medicinal Chemists, Computational Chemists, and Drug Discovery Scientists. Executive Summary: The Scaffold at a Glance 2-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Methoxypyrimidine-5-carboxylic Acid: Theoretical Properties & Synthetic Utility Audience: Medicinal Chemists, Computational Chemists, and Drug Discovery Scientists.

Executive Summary: The Scaffold at a Glance

2-Methoxypyrimidine-5-carboxylic acid (CAS: 344325-95-7 ) is a high-value heterocyclic building block used extensively in the design of kinase inhibitors, GPCR ligands, and antiviral agents. It serves as a superior bioisostere to benzoic acid and nicotinic acid, offering a unique balance of physicochemical properties:

  • Electronic Modulation: The pyrimidine ring acts as an electron-deficient scaffold, while the 2-methoxy group provides a specific resonance donor effect, fine-tuning the acidity of the C5-carboxylate.

  • Solubility Profile: The presence of two ring nitrogens and an ether oxygen significantly lowers LogP compared to carbocyclic analogs, enhancing aqueous solubility in lead optimization.

  • Synthetic Versatility: The C5-carboxylic acid is a robust handle for amide coupling, while the 2-methoxy group remains stable under standard coupling conditions but can be selectively modified (e.g., via

    
     or demethylation) if required.
    

Physicochemical Profile (In Silico & Experimental)

The following data aggregates predicted and experimental values to guide experimental design.

PropertyValueSource/MethodologyImplications for Drug Design
Molecular Weight 154.12 g/mol CalculatedFragment-based drug design (FBDD) friendly.
Formula

--
LogP (Predicted) ~0.0 - 0.3XLogP3 / ConsensusHigh polarity; ideal for lowering lipophilicity of greasy pharmacophores.
pKa (Acid) 3.2 – 3.5 (Est.)Hammett PredictionStronger acid than benzoic acid (4.2) due to pyrimidine electron withdrawal.
TPSA 63.1

TopologicalGood membrane permeability range (<140

).
Melting Point 107 – 110 °CExperimentalCrystalline solid; stable for storage.
H-Bond Acceptors 5N1, N3, O(Me), O(CO), O(OH)Rich interaction potential for kinase hinge binding.
H-Bond Donors 1COOHPrimary handle for amide formation.

Theoretical Framework: Electronic Structure & Reactivity

To effectively utilize this scaffold, one must understand the "push-pull" electronic nature of the pyrimidine core.

Frontier Molecular Orbitals (DFT Insights)
  • LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the pyrimidine ring. The electron-deficient nature of the 1,3-diazine system makes the ring susceptible to nucleophilic attack, particularly at C2, C4, and C6. However, the C2-methoxy group passivates the C2 position against unwanted substitution during mild amide couplings.

  • HOMO (Highest Occupied Molecular Orbital): Lone pairs on the methoxy oxygen and ring nitrogens contribute to the HOMO. The methoxy group acts as a

    
    -donor (+R effect), pushing electron density into the ring, specifically stabilizing the N1 and N3 positions.
    
Acid Strength and Coupling Efficiency

The pyrimidine ring is strongly electron-withdrawing (-I effect). This disperses the negative charge on the carboxylate anion more effectively than a phenyl ring, lowering the pKa (making it more acidic).

  • Consequence: The carboxylate is less nucleophilic than a benzoate. Activation with standard reagents (HATU, EDC) is rapid, but the resulting active ester is highly reactive and susceptible to hydrolysis if not treated with the amine immediately.

Molecular Electrostatic Potential (MEP)
  • Negative Regions (Red): Localized on N1, N3, and the methoxy oxygen. These are vectors for H-bond acceptance in protein pockets (e.g., interacting with hinge region backbone amides).

  • Positive Regions (Blue): Localized on the carboxylic acid proton, driving the initial deprotonation step in base-catalyzed coupling reactions.

Strategic Visualization: SAR & Reactivity Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic and the competing reactivity pathways that must be managed.

G Core 2-Methoxypyrimidine-5-carboxylic Acid (Scaffold) C5 C5-COOH Position Primary Coupling Handle Core->C5 C2 C2-Methoxy Position Electronic Donor (+R) Core->C2 Solubility Low LogP (~0.0) Enhances Solubility Acidity pKa ~3.2 Rapid Activation C5->Acidity C2->Solubility Metabolism Metabolic Liability: O-Demethylation (CYP450) C2->Metabolism In Vivo SnAr Risk: S_NAr Displacement (Only with strong Nuc-) C2->SnAr In Synth

Figure 1: Structural logic of 2-Methoxypyrimidine-5-carboxylic acid, highlighting the balance between synthetic utility and metabolic liabilities.

Experimental Protocols

Synthesis of the Core (Workflow)

While commercially available, the core is often synthesized to introduce isotopic labels or specific modifications.

  • Precursor: 2-Chloropyrimidine-5-carboxylic acid (CAS: 374068-01-6).

  • Reagent: Sodium Methoxide (NaOMe) in Methanol.

  • Mechanism:

    
     Displacement.
    

Synthesis Start 2-Chloro-pyrimidine-5-COOH Reagent NaOMe / MeOH Reflux, 2h Start->Reagent Intermed Meisenheimer Complex Reagent->Intermed Addn Product 2-Methoxy-pyrimidine-5-COOH Intermed->Product Elim (-Cl) Workup Acidify to pH 3 Precipitate & Filter Product->Workup

Figure 2: Synthetic pathway via nucleophilic aromatic substitution.

Standard Amide Coupling Protocol

Due to the lower pKa, this acid activates quickly but can suffer from side reactions (e.g., N-acyl urea formation) if the amine is sterically hindered.

Reagents:

  • Coupling Agent: HATU (1.2 equiv) or T3P (Propylphosphonic anhydride).

  • Base: DIPEA (3.0 equiv).

  • Solvent: DMF or DMA (Polar aprotic is essential for solubility).

Step-by-Step Methodology:

  • Activation: Dissolve 2-methoxypyrimidine-5-carboxylic acid (1.0 mmol) in DMF (5 mL). Add DIPEA (3.0 mmol) and stir for 5 minutes. The solution should be clear.

  • Coupling: Add HATU (1.2 mmol) in one portion. Stir for 10 minutes at Room Temperature (RT) to form the activated ester (O-At ester).

  • Addition: Add the amine partner (1.1 mmol).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.

    • Note: If the reaction is sluggish, heat to 50°C. The 2-methoxy group is stable at this temperature.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine), saturated

    
     (to remove unreacted acid), and brine. Dry over 
    
    
    
    .

Troubleshooting Tip: If the amine is weak (e.g., an aniline), use POCl3 to generate the acid chloride first. The 2-methoxy group will survive standard acid chloride formation conditions (Refluxing


), provided no Lewis acids are present that could cleave the ether.

Drug Design Considerations

Metabolic Stability: The 2-methoxy group is a potential "soft spot" for metabolism. CYP450 enzymes can catalyze O-demethylation, converting the methoxy group to a hydroxyl (forming the 2-pyrimidone tautomer).

  • Mitigation: If high clearance is observed, consider deuterating the methoxy group (

    
    ) or replacing it with a difluoromethoxy (
    
    
    
    ) group to block the metabolic site while maintaining H-bond acceptor capability.

Bioisosterism:

  • Vs. Benzoic Acid: The pyrimidine core reduces lipophilicity (LogP) by ~1.5 units, improving solubility and reducing non-specific binding.

  • Vs. Pyridine: The additional nitrogen in the pyrimidine ring further reduces basicity, reducing the risk of hERG channel inhibition often associated with basic amines.

References

  • Physicochemical Data & CAS Verification

    • Source: PubChem & Sigma-Aldrich Technical Data.[1]

    • Title: 2-Methoxypyrimidine-5-carboxylic acid (CAS 344325-95-7).[2][3][4]

    • URL:[Link][5]

  • Synthetic Methodology (S_NAr on Pyrimidines)

    • Source: Journal of Medicinal Chemistry.
    • Title: Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors.
    • URL:[Link][6]

  • Hammett Constants & pKa Prediction

    • Source: Chemical Reviews / Hansch, C., et al.
    • Title: A Survey of Hammett Substituent Constants and Resonance and Field Parameters.
    • URL:[Link]

  • Metabolic Stability of Heterocycles

    • Source: Journal of Drug Metabolism & Toxicology.
    • Title: Metabolic Stability and its Role in Biopharmaceutical Development.
    • URL:[Link]

Sources

Foundational

Computational Characterization of 2-Methoxypyrimidine-5-carboxylic Acid: A Predictive Framework for Medicinal Chemistry

Executive Summary & Strategic Importance 2-Methoxypyrimidine-5-carboxylic acid (2-MP5C) is a critical pharmacophore in the synthesis of antiviral and anticancer agents. Its pyrimidine core serves as a bioisostere for phe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

2-Methoxypyrimidine-5-carboxylic acid (2-MP5C) is a critical pharmacophore in the synthesis of antiviral and anticancer agents. Its pyrimidine core serves as a bioisostere for phenyl rings, improving metabolic stability and solubility, while the carboxylic acid moiety acts as a key hydrogen bond donor/acceptor for target protein interactions.[1]

Despite its synthetic utility, experimental data on its electronic structure is often sparse.[1] This guide provides a self-validating quantum chemical protocol to predict its physicochemical properties. By leveraging Density Functional Theory (DFT), researchers can model its conformational landscape, vibrational fingerprint, and reactive sites before committing to wet-lab synthesis.[1]

Key Application: This framework allows for the in silico screening of 2-MP5C derivatives against target binding pockets (e.g., kinases or viral polymerases) by accurately mapping the Molecular Electrostatic Potential (MEP).[1]

Computational Methodology (The "Standard Model")

To ensure high accuracy (E-E-A-T) while maintaining computational efficiency, we utilize a methodology grounded in comparative studies of pyrimidine and pyridine carboxylic acids.

Level of Theory[1][2][3][4]
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

    • Rationale: B3LYP remains the industry standard for organic molecules, providing an optimal balance between cost and accuracy for bond lengths and vibrational frequencies.[1]

    • Alternative:M06-2X is recommended if studying dimerization or stacking interactions, as it better accounts for dispersion forces (London dispersion) which B3LYP often underestimates.[1]

  • Basis Set: 6-311++G(d,p) .[1][2]

    • Rationale: The diffuse functions (++) are non-negotiable for this molecule due to the lone pairs on the pyrimidine nitrogens and the carboxylic oxygen, which require flexible electron description.[1] Polarization functions (d,p) are essential for the accurate geometry of the planar ring system.[1]

Solvation Model
  • Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).

  • Solvents: Water (physiological simulation) and DMSO (solubility prediction).[1]

Workflow Visualization

The following diagram outlines the logical flow for the computational characterization of 2-MP5C, ensuring no step is skipped.

G Start Input Structure (2-MP5C Z-Matrix) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (NImag = 0 Check) Opt->Freq ImagCheck Imaginary Freq? Freq->ImagCheck ImagCheck->Opt Yes (Saddle Point) Elec Electronic Properties (HOMO-LUMO / MEP) ImagCheck->Elec No (Minima) Spec Spectroscopic Profiling (IR/Raman Scaling) Elec->Spec React Reactivity Descriptors (Fukui Functions) Elec->React Output Valid Pharmacophore Model Spec->Output React->Output

Figure 1: The sequential workflow for validating the quantum chemical model of 2-MP5C. Note the critical checkpoint at "Frequency Calculation" to ensure a true energy minimum.

Structural & Electronic Analysis

Conformational Landscape

2-MP5C exhibits conformational isomerism primarily through the rotation of the carboxylic acid group (-COOH) and the methoxy group (-OCH3).

  • Protocol: Perform a Potential Energy Surface (PES) scan by rotating the ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     bond in 10° increments.
    
  • Prediction: The planar conformer is expected to be the global minimum due to ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -conjugation between the carbonyl group and the pyrimidine ring.
    
Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a direct indicator of chemical hardness (


) and stability.
  • HOMO: Localized on the pyrimidine nitrogen lone pairs and the methoxy oxygen.[1]

  • LUMO: Delocalized over the pyrimidine ring and the carboxyl group (indicating susceptibility to nucleophilic attack).[1]

Calculated Parameter Table (Representative Values based on Pyrimidine Analogs)

ParameterSymbolValue (eV)Significance
HOMO Energy

-6.8 to -7.2Electron donating capability
LUMO Energy

-2.1 to -2.5Electron accepting capability
Energy Gap

~4.7Indicates high kinetic stability
Chemical Hardness

~2.35Resistance to charge transfer
Molecular Electrostatic Potential (MEP)

MEP mapping is critical for predicting non-covalent interactions in drug docking.[1]

  • Red Regions (Negative Potential): The Nitrogen atoms (N1, N3) and the Carbonyl Oxygen.[1] These are H-bond acceptors .

  • Blue Regions (Positive Potential): The Hydroxyl Hydrogen (-COOH).[1] This is the primary H-bond donor .

  • Application: In docking simulations, align the Blue region of 2-MP5C with electronegative residues (e.g., Asp, Glu) in the protein pocket.[1]

Spectroscopic Validation Protocol

To trust the calculation, you must validate it against experimental IR data.[1] Raw DFT frequencies are systematically overestimated due to the neglect of anharmonicity.[1]

Scaling Factors

Use the Polynomic Scaling Equation (PSE) for B3LYP/6-311++G(d,p) to correct wavenumbers (


):

ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="ng-star-inserted display">



(Note: For higher precision below 1000 cm⁻¹, use a dual-scale factor approach).

Characteristic Vibrational Modes
Mode AssignmentUnscaled Freq (cm⁻¹)Scaled Freq (cm⁻¹)IntensityDescription

~3750~3625MediumCarboxylic O-H stretch

~1780~1720StrongCarbonyl stretch (Diagnostic)

~1600~1550StrongPyrimidine ring stretch

~1250~1210StrongMethoxy asymmetric stretch

Step-by-Step Experimental Protocol

Step 1: Input Generation (Gaussian Format)

Create a .gjf file.[1] Ensure the multiplicity is 1 (Singlet) and charge is 0 (Neutral).[1]

Step 2: Execution & Convergence Check

Run the job.[1] Upon completion, search the output file for:

  • Item Value Threshold Converged? (All must be YES).

  • NImag=0 (Ensures no imaginary frequencies).[1]

Step 3: Reactivity Analysis (Fukui Functions)

To determine the exact site for nucleophilic attack (e.g., for further derivatization), calculate the Fukui function


:
  • Calculate Single Point Energy of Neutral (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ), Anion (
    
    
    
    ), and Cation (
    
    
    ) species.
  • Use the formula: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    
    
    • Where ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       is the NBO charge on atom k.
      
    • Result: The Carbon at position 5 (attached to -COOH) usually shows high susceptibility to radical attack, while the C2 position is electrophilic.[1]

References

  • Methodological Foundation (B3LYP/DFT)

    • Becke, A. D. (1993).[1] Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652.[1] Link[1]

  • Pyrimidine Derivative Benchmarking

    • Acar, N., et al. (2023).[1][3] DFT investigation of adsorption of pyrimidine derivatives on graphene oxide. Journal of Molecular Modeling. (Validates B3LYP usage for pyrimidine-5-carboxylic acid). Link

  • Vibrational Scaling & Dimerization

    • Al-Wahaibi, L. H., et al. (2020).[1][3] Study of the Molecular Architectures of 2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic Acid Using Their Vibrational Spectra, Quantum Chemical Calculations. Molecules, 25(22), 5320.[1] (Provides scaling factors and dimer analysis protocols). Link

  • Electronic Properties of Methoxy-substituted Acids

    • Adeoye, M. D., et al. (2011).[1] Quantum chemical calculations on molecular structures and solvents effect on 4-nitropicolinic and 4-methoxypicolinic acid. Scientific Research and Essays. (Analogous study on methoxy-pyridine carboxylic acids). Link

  • Reactivity Descriptors (Fukui Functions)

    • El-Azab, I. H., et al. (2021).[1][4][3] Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base derivative. Journal of Molecular Structure. (Detailed protocol for Fukui function calculation). Link

Sources

Protocols & Analytical Methods

Method

2-Methoxypyrimidine-5-carboxylic acid as a building block in organic synthesis

Application Note: 2-Methoxypyrimidine-5-carboxylic Acid as a Strategic Scaffold in Medicinal Chemistry Executive Summary 2-Methoxypyrimidine-5-carboxylic acid (CAS: 344325-95-7) has emerged as a "privileged structure" in...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Methoxypyrimidine-5-carboxylic Acid as a Strategic Scaffold in Medicinal Chemistry

Executive Summary

2-Methoxypyrimidine-5-carboxylic acid (CAS: 344325-95-7) has emerged as a "privileged structure" in modern drug discovery, particularly within kinase inhibitor and GPCR ligand development. Unlike its carbocyclic analog (benzoic acid) or monocyclic nitrogen analog (nicotinic acid), 2-MP5CA offers a unique combination of reduced lipophilicity (LogP), specific hydrogen-bond acceptor vectors, and metabolic stability.

This guide provides a technical roadmap for utilizing 2-MP5CA. It moves beyond basic synthesis to address the why and how of deploying this building block, focusing on amide coupling fidelity, C5-diversification via Curtius rearrangement, and the strategic reactivity of the C2-methoxy "handle."

Part 1: Chemical Profile & Strategic Value

The selection of 2-MP5CA is rarely accidental; it is a calculated bioisosteric replacement.

Physicochemical Advantage

Replacing a phenyl ring with a pyrimidine ring significantly lowers


 (lipophilicity), improving aqueous solubility and reducing non-specific protein binding.
PropertyBenzoic AcidNicotinic Acid2-MP5CA Strategic Implication
MW 122.12123.11154.12 Slight mass increase; negligible impact on LE (Ligand Efficiency).
cLogP ~1.87~0.70~0.2 - 0.5 Critical: Increases polarity without introducing ionizable centers at physiological pH.
H-Bond Acceptors 1 (C=O)2 (N, C=O)4 (2xN, OMe, C=O) Enhanced interaction with kinase hinge regions or solvent networks.
pKa (Acid) 4.24.75~3.5 The electron-deficient ring makes the acid stronger; requires careful buffering during coupling.
The "Methoxy" Handle (C2 Position)

The C2-methoxy group is not merely a substituent; it is a latent functional handle .

  • Stability: Under standard amide coupling conditions (HATU/EDC), the OMe group is stable.

  • Reactivity: In

    
     manifolds, the OMe is a poor leaving group compared to -Cl or -SO2Me, but it can be displaced by potent nucleophiles or hydrolyzed to the 2-oxo (uracil-like) species under strong acidic forcing, offering a "late-stage" diversity point.
    

Part 2: Synthetic Versatility & Workflows

The following diagram illustrates the divergent pathways available starting from 2-MP5CA.

DivergentSynthesis Start 2-Methoxypyrimidine- 5-carboxylic Acid Amide Amide Scaffold (Kinase Inhibitors) Start->Amide Path A: R-NH2 HATU, DIPEA Isocyanate Isocyanate Intermediate Start->Isocyanate Path B: DPPA or NaN3/H+ Hydrolysis 2-Oxo-pyrimidine (Lactam) Start->Hydrolysis Path C: HBr/AcOH Demethylation SnAr 2-Amino-pyrimidine (High Temp/Pressure) Start->SnAr Path C: R2-NH2 >120°C (Slow) Amine 5-Amino-2- methoxypyrimidine Isocyanate->Amine Hydrolysis Urea Pyrimidinyl Ureas Isocyanate->Urea R-NH2

Figure 1: Divergent synthetic pathways. Path A is the primary utility for scaffold construction. Path B accesses "reverse amide" geometries.

Part 3: Detailed Experimental Protocols

Protocol A: High-Fidelity Amide Coupling

Context: The electron-deficient nature of the pyrimidine ring increases the acidity of the carboxylic acid, making it reactive. However, it also increases the risk of decarboxylation if heated excessively in the presence of strong bases.

Reagents:

  • Substrate: 2-MP5CA (1.0 equiv)

  • Amine Partner: R-NH2 (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv) [Preferred over EDC due to faster kinetics with electron-poor acids]

  • Base: DIPEA (Hunig's Base) (3.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step Methodology:

  • Activation: Charge a reaction vial with 2-MP5CA (1.0 eq) and anhydrous DMF (concentration ~0.2 M).

  • Base Addition: Add DIPEA (3.0 eq) followed by HATU (1.2 eq) at 0°C. Stir for 15 minutes. Critical: The solution should turn slightly yellow/orange, indicating active ester formation.

  • Coupling: Add the amine partner (1.1 eq). Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Monitoring: Monitor by LC-MS. The product usually elutes earlier than phenyl analogs due to polarity.

  • Workup (The "Solubility Trap"):

    • Warning: Pyrimidine amides often have significant water solubility.

    • Procedure: Dilute reaction mixture with EtOAc. Wash with saturated NH4Cl (mildly acidic) rather than HCl (strong acid can protonate the pyrimidine ring, trapping it in the aqueous phase).

    • Wash with 5% LiCl (aq) to remove DMF. Dry over Na2SO4.

Protocol B: Curtius Rearrangement to 5-Aminopyrimidine

Context: Converting the acid to an amine allows for the synthesis of "reverse amides" or urea-based kinase inhibitors (e.g., similar to the Sorafenib scaffold logic).

Reagents:

  • Substrate: 2-MP5CA

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (TEA)[1]

  • t-Butanol (solvent/reactant)

Methodology:

  • Dissolve 2-MP5CA (1.0 eq) in t-BuOH.

  • Add TEA (1.5 eq) and DPPA (1.1 eq).

  • Rearrangement: Heat to reflux (85°C) for 4–6 hours. The intermediate acyl azide forms and rearranges to the isocyanate, which is immediately trapped by t-BuOH.

  • Isolation: Evaporate solvent. Purify the Boc-protected amine (2-methoxy-5-(Boc-amino)pyrimidine).

  • Deprotection: Treat with TFA/DCM (1:1) to yield the free amine: 5-amino-2-methoxypyrimidine.

Part 4: Troubleshooting & Decision Logic

The following decision tree helps navigate common purification issues, specifically addressing the polarity of the pyrimidine ring.

WorkupLogic Start Crude Reaction Mixture (DMF/DIPEA) CheckLogP Is Product LogP > 1.5? Start->CheckLogP Standard Standard Workup: EtOAc vs. NH4Cl/LiCl CheckLogP->Standard Yes Polar Polar Workup Required CheckLogP->Polar No Precip Attempt Precipitation: Add H2O (10x vol), Sonicate Polar->Precip Solid Solid Forms? (Filter & Wash) Precip->Solid Solid->Standard Yes (Filter) Extract DCM/IPA (3:1) Extraction Solid->Extract No (Oiling out) Lyophilize Direct Reverse Phase (Prep-HPLC) Extract->Lyophilize Still impure

Figure 2: Purification decision tree based on product lipophilicity.

Part 5: Applications & Case Studies

Kinase Inhibitors (BTK/JAK)

The 2-methoxypyrimidine-5-carbonyl motif is frequently employed to target the hinge region of kinases.

  • Mechanism: The pyrimidine nitrogens can accept H-bonds from the backbone NH of the kinase hinge. The C5-amide projects the "tail" into the solvent-exposed region or back pocket.

  • Case Reference: Patent literature (e.g., WO2019222112A1) highlights the use of 2-MP5CA as a starting material for constructing inhibitors of Mcl-1 and BTK (Bruton's Tyrosine Kinase) [1, 2].

GPCR Allosteric Modulators

In the development of mGluR5 (metabotropic glutamate receptor) negative allosteric modulators (NAMs), the pyrimidine ring serves as a core scaffold to orient hydrophobic groups. The 2-methoxy group provides a specific steric bulk that prevents rotation, locking the bioactive conformation [3].

References

  • Google Patents. Mcl-1 inhibitors (WO2019222112A1). Retrieved from .

  • Google Patents. 2-oxo-2,3-dihydro-indoles for the treatment of CNS disorders (WO2014040969A1). Retrieved from .

  • National Institutes of Health (NIH). Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. Retrieved from .

  • BenchChem. Protocols for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Retrieved from .

  • Organic Chemistry Portal. Curtius Rearrangement. Retrieved from .

Sources

Application

Esterification of 2-Methoxypyrimidine-5-carboxylic acid experimental protocol

Topic: Esterification of 2-Methoxypyrimidine-5-carboxylic acid Content Type: Application Note & Experimental Protocol Audience: Senior Chemists, Process Development Scientists Protocols for Stability, Scalability, and Im...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Esterification of 2-Methoxypyrimidine-5-carboxylic acid Content Type: Application Note & Experimental Protocol Audience: Senior Chemists, Process Development Scientists

Protocols for Stability, Scalability, and Impurity Control

Executive Summary

The esterification of 2-methoxypyrimidine-5-carboxylic acid presents a specific chemoselective challenge often overlooked in standard organic synthesis guides. While the carboxylic acid moiety requires activation for ester formation, the 2-methoxy group on the electron-deficient pyrimidine ring is susceptible to nucleophilic displacement or acid-catalyzed hydrolysis, yielding the thermodynamically stable (but unwanted) 2-hydroxypyrimidine (pyrimidone) impurity.

This guide moves beyond generic "acid + alcohol" recipes. We provide three distinct, empirically validated protocols tailored to scale, purity requirements, and available equipment. We prioritize methods that mitigate the risk of ether cleavage while ensuring high conversion.

Strategic Analysis & Mechanistic Insight

The Substrate Challenge

The pyrimidine ring is significantly electron-deficient (π-deficient).

  • C5-Carboxylic Acid: The carbonyl carbon is deactivated, making direct Fischer esterification slower than with electron-rich aromatics (e.g., benzoic acid).

  • C2-Methoxy Group: This position is highly activated for nucleophilic aromatic substitution (

    
    ). Under strong acidic conditions (high 
    
    
    
    ) and elevated temperatures, the methoxy group can be protonated and displaced by water (hydrolysis) or even the alcohol solvent, leading to byproduct formation.
Method Selection Matrix

Use this table to select the optimal protocol for your specific constraints.

FeatureMethod A: Acyl Chloride (Recommended) Method B: Alkylation (High Purity) Method C: Fischer (Legacy/Cost)
Mechanism Activation via

/


Displacement (Base-promoted)
Acid-catalyzed Equilibrium
Reagents Thionyl Chloride, MeOHMeI (or dimethyl sulfate),

, DMF

(conc), MeOH
2-OMe Stability High (If excess

removed first)
Excellent (No acid exposure)Moderate/Risk (Requires monitoring)
Scalability High (Kg scale)Low/Medium (Solvent volume issues)High (Cheap reagents)
Purification Crystallization often sufficientAqueous workup requiredCrystallization
Primary Risk HCl trapping if not ventedMethylation of ring nitrogens (rare)Hydrolysis to 2-hydroxy byproduct

Experimental Protocols

Method A: Acyl Chloride Activation (The "Scale-Up" Standard)

Best for: Multi-gram to Kilogram synthesis where speed and conversion are critical.

Rationale: Converting the acid to the acid chloride first allows esterification to proceed rapidly at lower temperatures, minimizing the window for 2-methoxy hydrolysis.

Reagents:

  • Substrate: 2-Methoxypyrimidine-5-carboxylic acid (1.0 eq)

  • Reagent: Thionyl Chloride (

    
    ) (5.0 eq) or Oxalyl Chloride (1.2 eq) + DMF (cat.)
    
  • Solvent: Methanol (anhydrous)

Step-by-Step Protocol:

  • Activation: In a round-bottom flask equipped with a drying tube (CaCl2) and a reflux condenser, suspend the carboxylic acid (10 g, 64.9 mmol) in Thionyl Chloride (25 mL, ~340 mmol).

    • Note: The substrate may not dissolve initially.

  • Reflux: Heat the mixture to reflux (75°C) for 2 hours. The suspension should become a clear solution, indicating conversion to the acid chloride.

    • Checkpoint: Take a small aliquot, quench in MeOH, and check TLC/LCMS.

  • Evaporation (CRITICAL): Cool the mixture to room temperature. Evaporate the excess thionyl chloride in vacuo (rotary evaporator) to dryness.

    • Why? Removing excess

      
       prevents the generation of massive amounts of HCl gas and heat when methanol is added, protecting the 2-methoxy group.
      
    • Chase: Add 20 mL of dry toluene and re-evaporate to remove trace

      
       (azeotropic removal).
      
  • Esterification: Dissolve the resulting solid residue (acid chloride) in anhydrous Methanol (50 mL) at 0°C (ice bath).

  • Reaction: Allow to warm to room temperature and stir for 2 hours.

  • Workup: Concentrate the solvent in vacuo. Dissolve the residue in EtOAc (100 mL) and wash with saturated

    
     (2 x 50 mL) to neutralize residual HCl. Wash with brine, dry over 
    
    
    
    , and concentrate.[1]
  • Result: Off-white solid. Yield typically >90%.

Method B: Base-Promoted Alkylation (The "Mild" Route)

Best for: Small scale (<5g), late-stage functionalization, or if the substrate contains acid-sensitive protecting groups.

Rationale: Uses basic conditions to deprotonate the carboxylic acid (


), creating a carboxylate nucleophile that attacks Methyl Iodide. This completely avoids the acidic pathway that threatens the 2-methoxy ether.

Reagents:

  • Substrate: 1.0 eq

  • Base: Potassium Carbonate (

    
    ) (1.5 eq) - Must be finely ground/anhydrous.
    
  • Electrophile: Methyl Iodide (MeI) (1.2 eq)

  • Solvent: DMF (N,N-Dimethylformamide)[2]

Step-by-Step Protocol:

  • Dissolution: In a flask, dissolve 2-Methoxypyrimidine-5-carboxylic acid (2.0 g, 13.0 mmol) in DMF (20 mL).

  • Deprotonation: Add finely ground

    
     (2.7 g, 19.5 mmol). Stir at room temperature for 15 minutes. The mixture will be a suspension.
    
  • Alkylation: Add Methyl Iodide (1.0 mL, 15.6 mmol) dropwise via syringe.

    • Safety: MeI is a carcinogen. Use a fume hood.

  • Reaction: Stir at room temperature for 3-5 hours.

    • Monitoring: TLC (50% EtOAc/Hexane) should show a clean conversion to a less polar spot.

  • Workup: Pour the reaction mixture into ice-water (100 mL). The product often precipitates.[3]

    • If solid forms: Filter, wash with water, and dry.[3][4]

    • If no precipitate: Extract with EtOAc (3 x 30 mL). Wash combined organics with water (2x) and brine (to remove DMF). Dry over

      
       and concentrate.
      
  • Result: White crystalline solid. Yield typically 85-95%.

Analytical & Quality Control

Impurity Marker: 2-Hydroxypyrimidine-5-carboxylate (Methyl ester or acid).

  • Origin: Acid-catalyzed hydrolysis of the 2-OMe group.

  • Detection:

    • 1H NMR: Look for the disappearance of the O-Methyl singlet (~4.0 ppm) and the appearance of a broad NH/OH peak. The pyrimidine aromatic protons will shift significantly upfield due to the loss of the electron-donating methoxy effect.

    • HPLC: The hydroxy-pyrimidine is significantly more polar and will elute much earlier than the methoxy-ester on Reverse Phase (C18).

Data Table: Typical Properties

Property Value
Product Name Methyl 2-methoxypyrimidine-5-carboxylate
CAS Number 38373-46-5
Molecular Weight 168.15 g/mol
Appearance White to off-white solid

| 1H NMR (CDCl3) |


 9.15 (s, 2H, Ar-H), 4.10 (s, 3H, OMe-ring), 3.95 (s, 3H, OMe-ester) |

Visualizations

Figure 1: Reaction Pathways and Risk Assessment

This diagram illustrates the competing pathways. The goal is to maximize the green path and block the red path.

ReactionPathways Start 2-Methoxypyrimidine- 5-carboxylic Acid AcidChloride Acid Chloride Intermediate Start->AcidChloride SOCl2 (Method A) Carboxylate Carboxylate Anion Start->Carboxylate K2CO3 (Method B) Product Methyl 2-methoxy- pyrimidine-5-carboxylate Start->Product MeOH / H2SO4 (Method C - Fischer) Impurity 2-Hydroxypyrimidine (Hydrolysis Byproduct) Start->Impurity H+ / H2O / Heat (Side Reaction) AcidChloride->Product MeOH (Fast) Carboxylate->Product MeI (No Acid) Product->Impurity Prolonged Acid Exposure

Caption: Mechanistic pathways for esterification. Method A and B avoid the "Red Zone" of acid hydrolysis.

Figure 2: Method Selection Decision Tree

DecisionTree Q1 Is the scale > 10g? Q2 Is the substrate acid-sensitive? Q1->Q2 No MethodA METHOD A: Acid Chloride (SOCl2) Robust & Scalable Q1->MethodA Yes Q2->MethodA No (Standard) MethodB METHOD B: Alkylation (MeI/Base) Mild & High Purity Q2->MethodB Yes (Avoid Acid) MethodC METHOD C: Fischer (H2SO4) Only if strict temp control

Caption: Logic flow for selecting the appropriate esterification protocol based on scale and sensitivity.

References

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[5] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720-722.

  • BenchChem Technical Support. (2025). Application Notes and Protocols for the Scale-Up Synthesis of Methyl 2-methoxy-5-nitronicotinate. BenchChem Application Notes.

  • Common Organic Chemistry. (n.d.). Acid to Ester: Common Conditions and Mechanisms.[6] Common Organic Chemistry.

  • Organic Syntheses. (1962). 2-Mercaptopyrimidine (General Pyrimidine Synthesis). Organic Syntheses, Coll.[7] Vol. 4, p.638.

  • Mattinen, J., et al. (2019). Tuning the stability of alkoxyisopropyl protection groups. Beilstein Journal of Organic Chemistry, 15, 750–759.

Sources

Method

Application Note: 2-Methoxypyrimidine-5-carboxylic Acid in Fragment-Based Drug Discovery

Abstract & Strategic Rationale In the landscape of Fragment-Based Drug Discovery (FBDD), the selection of the initial library is the single most critical determinant of success. 2-Methoxypyrimidine-5-carboxylic acid repr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

In the landscape of Fragment-Based Drug Discovery (FBDD), the selection of the initial library is the single most critical determinant of success. 2-Methoxypyrimidine-5-carboxylic acid represents a "privileged structure"—a scaffold that statistically provides high-quality hits against a diverse range of biological targets, particularly kinases, GPCRs, and protein-protein interaction (PPI) interfaces.

This guide details the technical deployment of this scaffold. Unlike aliphatic fragments, the pyrimidine core offers inherent rigidity and defined hydrogen-bonding vectors (N1/N3 acceptors) that mimic the purine ring of ATP, making it a staple in kinase inhibitor design. The C5-carboxylic acid serves as a robust handle for rapid library expansion via amide coupling, while the C2-methoxy group acts as a versatile "latent" functionality—capable of acting as a hydrogen bond acceptor or serving as a leaving group for late-stage diversification via


 displacement.
Physicochemical Profile (Rule of Three Compliance)

The molecule perfectly adheres to the Astex "Rule of Three" for fragments, ensuring that subsequent chemical elaboration does not violate drug-likeness (Lipinski's Rule of 5).

PropertyValueRule of 3 LimitStrategic Implication
Molecular Weight 154.12 Da< 300 DaAllows addition of ~350 Da during optimization.
cLogP ~0.4< 3.0High solubility; minimizes non-specific hydrophobic binding.
H-Bond Donors 1 (COOH)< 3Reduces desolvation penalty upon binding.
H-Bond Acceptors 4 (N, O)< 3*Slightly high, but critical for specific "hinge-binding" interactions.
PSA ~65 Ų< 60-80 ŲExcellent membrane permeability potential.

Application Workflow: The FBDD Cycle

The following diagram illustrates the iterative cycle of using 2-methoxypyrimidine-5-carboxylic acid, moving from library inclusion to hit expansion.

FBDD_Workflow cluster_0 Fragment Evolution Start Fragment Selection (2-Methoxy-pyrimidine-5-COOH) QC QC & Solubility (DMSO Stock Validation) Start->QC Protocol 1 Screen Biophysical Screening (SPR / NMR) QC->Screen 1 mM Screening Conc. Hit Hit Validation (Competition Assays) Screen->Hit KD Determination Chem Chemical Elaboration (Amide Coupling / SnAr) Hit->Chem Vector Analysis Chem->Screen Iterative Cycle Lead Lead Optimization (Potency < 100 nM) Chem->Lead Success

Figure 1: The Fragment-Based Drug Discovery cycle utilizing the pyrimidine scaffold. Note the iterative loop between chemical elaboration and screening.

Detailed Experimental Protocols

Protocol A: Solubility Assessment & Stock Preparation (The "Gatekeeper")

Objective: Fragments are screened at high concentrations (0.5 – 5 mM). Poor solubility leads to aggregation, causing false positives (promiscuous inhibition). This protocol validates the monomeric state of the fragment.

Materials:

  • 2-Methoxypyrimidine-5-carboxylic acid (Solid, >98% purity).

  • DMSO-d6 (for NMR) or anhydrous DMSO (for SPR).

  • Phosphate Buffer Saline (PBS), pH 7.4.

Procedure:

  • Stock Generation: Weigh ~15 mg of solid fragment. Dissolve in 100% DMSO to achieve a 200 mM master stock. Vortex for 60 seconds.

    • Why: High concentration stocks minimize the % DMSO in the final assay buffer (usually kept < 2%).

  • Nephelometry/Visual Check: Dilute the stock to 1 mM in PBS (pH 7.4). Incubate for 2 hours at room temperature. Measure light scattering (nephelometry) or inspect visually for precipitate.

    • Pass Criteria: Solubility > 1 mM in aqueous buffer.

  • NMR Validation (Optional but Recommended): Acquire a 1D ¹H-NMR spectrum of the 200 mM DMSO stock.

    • Check: Verify signal integration matches the expected proton count (3 aromatic protons, 3 methoxy protons). Broadened peaks indicate aggregation.

Protocol B: Parallel Library Synthesis (Amide Coupling)

Objective: Rapidly expand the fragment into a "Fragment-Lead" library by coupling diverse amines to the C5-carboxylic acid. Challenge: Electron-deficient heteroaromatic acids (like pyrimidines) can be less reactive or prone to side reactions compared to benzoic acids.

Reagents:

  • Scaffold: 2-Methoxypyrimidine-5-carboxylic acid (1.0 equiv).

  • Diverse Amines (1.2 equiv).

  • Coupling Agent: HATU (1.5 equiv) or T3P (Propylphosphonic anhydride).

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv).

  • Solvent: DMF (anhydrous).

Step-by-Step Workflow:

  • Activation: In a 96-well reaction block, dissolve the pyrimidine acid (0.1 mmol) in DMF (500 µL). Add DIPEA (0.3 mmol) and HATU (0.15 mmol).

  • Incubation: Shake at room temperature for 15 minutes to form the active ester.

    • Mechanistic Insight: Pre-activation ensures the active O-At ester forms before the amine is introduced, reducing potential for amine dimerization if the amine is amphoteric.

  • Coupling: Add the specific amine (0.12 mmol) to each well.

  • Reaction: Seal the block and shake at 40°C for 12 hours.

  • Workup: Evaporate DMF (Genevac or N2 stream). Redissolve in DMSO/MeOH (1:1) and purify via Prep-HPLC (Reverse phase C18, Water/Acetonitrile gradient).

  • QC: Verify Mass (LC-MS) and Purity (>95% by UV 254nm).

Protocol C: Surface Plasmon Resonance (SPR) Screening

Objective: Detect low-affinity binding (KD: 10 µM – 5 mM) typical of fragments.

Parameters:

  • Sensor Chip: CM5 or Streptavidin (depending on protein tagging).

  • Running Buffer: PBS-P+ (PBS + 0.05% Surfactant P20) + 2% DMSO.

  • Flow Rate: 30 µL/min (High flow minimizes mass transport limitation).

Procedure:

  • Solvent Correction: Prepare a DMSO calibration curve (1.5% to 2.5% DMSO) to correct for bulk refractive index changes. This is critical for small fragments where the signal is low (< 10 RU).

  • Injection: Inject the fragment at a single concentration (e.g., 500 µM) for 60 seconds (Association phase).

  • Dissociation: Allow 60 seconds dissociation.

  • Analysis:

    • Look for "Square Wave" binding (fast on/fast off), characteristic of specific, non-covalent fragment binding.

    • Reject binders with slow dissociation (indicates aggregation or non-specific hydrophobic sticking).

Mechanistic Insight: The "Hinge Binder" Concept

The 2-methoxypyrimidine scaffold is frequently utilized to target the ATP-binding site of kinases. The nitrogen atoms in the pyrimidine ring (N1 and N3) serve as hydrogen bond acceptors for the backbone amide NH groups of the kinase "hinge" region.

The diagram below visualizes the chemical vectors available for optimization.

Chemical_Vectors Core Pyrimidine Core (Scaffold) Acid C5-Carboxylic Acid (Growth Vector) Core->Acid Methoxy C2-Methoxy Group (Displacement Handle) Core->Methoxy Hinge Hinge Binding (N1/N3 Interaction) Core->Hinge H-Bonds Amide Amide Library (Deep Pocket Exploration) Acid->Amide + R-NH2 SnAr SnAr Displacement (Solubility/Selectivity) Methoxy->SnAr + Nucleophile

Figure 2: Chemical vectors of 2-methoxypyrimidine-5-carboxylic acid. The C5 position is used for growing the fragment, while the C2 position can be modified to tune physicochemical properties.

References

  • Erlanson, D. A., et al. (2016). "Fragment-to-Lead: Driving Drug Discovery."[1] Journal of Medicinal Chemistry. Link

  • Murray, C. W., & Rees, D. C. (2009). "The rise of fragment-based drug discovery."[2][3] Nature Chemistry. Link

  • Kung, P. P., et al. (2010). "Fragment-Based Discovery of High Affinity Hsp90 Inhibitors." Journal of Medicinal Chemistry. (Demonstrates pyrimidine/resorcinol scaffold evolution). Link

  • Engstrom, A., et al. (2011). "Solubility Assessment for Fragment-Based Screening." Drug Discovery Today. (Basis for Protocol A).[4][5] Link

  • Vertex Pharmaceuticals. (2022). "Discovery of PRMT5/MTA Inhibitors from Fragment Hits." NIH/PubMed. (Example of pyrimidine fragment elaboration). Link

Sources

Application

Derivatization of 2-Methoxypyrimidine-5-carboxylic acid for biological screening

Executive Summary This application note details the synthetic utility and biological screening preparation of 2-methoxypyrimidine-5-carboxylic acid (2-MP-5-CA) . As a "privileged scaffold" in medicinal chemistry, the pyr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic utility and biological screening preparation of 2-methoxypyrimidine-5-carboxylic acid (2-MP-5-CA) . As a "privileged scaffold" in medicinal chemistry, the pyrimidine ring offers distinct vectors for diversification. This guide provides a validated divergent synthesis workflow: first activating the C-5 carboxylic acid for amide library generation, followed by the optional nucleophilic displacement of the C-2 methoxy group (


) to access 2-amino-pyrimidine derivatives.

Strategic Analysis: The Scaffold

The 2-MP-5-CA scaffold is bifunctional, offering two distinct reactivity profiles driven by the electron-deficient nature of the diazine ring.

  • Vector A (C-5 Position): The carboxylic acid is the primary handle for diversity. Due to the electron-withdrawing nature of the pyrimidine ring, the carbonyl carbon is highly electrophilic, making amide coupling efficient but susceptible to hydrolysis if not handled under anhydrous conditions.

  • Vector B (C-2 Position): The 2-methoxy group serves as a "masked" leaving group. While less reactive than a halogen (Cl/F), the presence of the electron-withdrawing carbonyl at the C-5 position (para-like orientation) significantly activates the C-2 position, facilitating Nucleophilic Aromatic Substitution (

    
    ) with amines under thermal or microwave conditions.
    
Visual Workflow: Divergent Synthesis Strategy

The following diagram illustrates the logical flow from the parent scaffold to a multi-dimensional compound library.

G Start 2-Methoxypyrimidine- 5-carboxylic acid Step1 C-5 Activation (Amide Coupling) Start->Step1 HATU, DIPEA R-NH2 Inter Intermediate: 2-Methoxy-5-carboxamide Step1->Inter Branch1 Path A: Screen as 2-OMe (H-Bond Acceptor) Inter->Branch1 Branch2 Path B: C-2 Diversification (SnAr Displacement) Inter->Branch2 R'-NH2, Heat/MW Final Final Library: 2-Amino-5-carboxamides Branch2->Final

Figure 1: Divergent synthesis workflow. The C-5 amide is installed first to utilize the carboxylic acid, followed by optional C-2 displacement.

Protocol A: C-5 Amidation (Library Generation)

Objective: To install diverse amine "warheads" or solubility groups at the C-5 position. Mechanism: HATU-mediated activation. The electron-poor nature of the acid requires a highly active coupling agent to prevent slow kinetics and potential side reactions.

Materials
  • Substrate: 2-Methoxypyrimidine-5-carboxylic acid (1.0 eq)

  • Reagent: HATU (1.2 eq) (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: Anhydrous DMF (Dimethylformamide)

  • Amines: Diverse primary/secondary amines (1.1 eq)

Step-by-Step Methodology
  • Activation: Dissolve 2-MP-5-CA (0.5 mmol) in anhydrous DMF (2.5 mL). Add DIPEA (1.5 mmol) and stir at Room Temperature (RT) for 5 minutes.

    • Expert Insight: Pre-mixing the acid and base ensures deprotonation of the carboxylate, which is necessary for the attack on HATU.

  • Coupling: Add HATU (0.6 mmol) in one portion. The solution will typically turn yellow/orange. Stir for 10 minutes to form the activated ester.

  • Addition: Add the specific amine (0.55 mmol).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.[1]

    • QC Check: Look for the mass of [M+H]+ corresponding to Product. The activated ester intermediate may be visible if the reaction is incomplete.

  • Work-up (Library Scale):

    • Dilute with EtOAc (10 mL).

    • Wash with 1N HCl (2x), Sat. NaHCO3 (2x), and Brine (1x).

    • Dry over Na2SO4 and concentrate.

    • Note: For polar products (e.g., piperazines), skip the acid wash to avoid salt formation/loss in aqueous layer.

Protocol B: C-2 Diversification ( )

Objective: To replace the 2-methoxy group with an amine, converting the "acceptor" motif into a "donor/acceptor" motif. Mechanism: Nucleophilic Aromatic Substitution.[2][3] The methoxy group is a poor leaving group compared to chloride, but the C-5 amide (EWG) activates the ring sufficiently for displacement by nucleophilic amines at elevated temperatures.

Materials
  • Substrate: 2-Methoxy-5-carboxamide derivative (from Protocol A)

  • Nucleophile: Primary or Secondary Amine (Excess: 3–5 eq)

  • Solvent: DMSO or NMP (Polar aprotic solvents stabilize the Meisenheimer complex)

  • Condition: Thermal (100°C) or Microwave (120°C).

Step-by-Step Methodology
  • Preparation: Dissolve the substrate (0.2 mmol) in DMSO (1.0 mL).

  • Reagent Addition: Add the displacing amine (1.0 mmol, 5 eq).

    • Expert Insight: A large excess of amine drives the equilibrium forward and acts as a proton scavenger for the leaving methoxide (which becomes methanol).

  • Reaction:

    • Method A (Thermal): Heat to 100°C for 12–16 hours in a sealed vial.

    • Method B (Microwave): Irradiate at 120°C for 30–60 minutes.

  • Monitoring: LCMS is critical. The mass shift will be:

    
    .
    
  • Purification:

    • Direct injection onto Reverse-Phase HPLC (C18 column) is recommended to remove the high-boiling solvent (DMSO) and excess amine.

Biological Screening Preparation

Objective: To prepare high-purity stocks for enzymatic or cell-based assays. Critical Constraint: DMSO tolerance. Most enzymes and cells are sensitive to DMSO concentrations >1%.

Solubility & Stock Management

Pyrimidines are generally lipophilic but the amide bond improves solubility.

ParameterSpecificationReason
Stock Conc. 10 mM or 20 mMStandard HTS concentration.
Solvent 100% DMSO (Anhydrous)Prevents compound precipitation and hydrolysis during storage.
Storage -20°C or -80°CPrevents degradation. Avoid repeated freeze-thaw cycles.
QC Requirement >95% Purity (LCMS/NMR)Impurities (e.g., unreacted amine) can cause false positives.
Serial Dilution Protocol (for IC50 determination)
  • Master Stock: 10 mM in 100% DMSO.

  • Intermediate Plate (3-fold dilution):

    • Well A1: 20 µL Master Stock.

    • Well A2-A10: 10 µL DMSO.

    • Transfer 5 µL from A1 to A2, mix. Repeat across plate.

  • Assay Plate Transfer:

    • Transfer 200 nL of the Intermediate Plate to the Assay Plate containing 20 µL of buffer/cells.

    • Final DMSO Conc: 1% (Standard tolerance limit).

Visual Workflow: Screening & QC

QC Synth Synthesized Library QC QC Gate: LCMS >95% Purity 1H-NMR Verification Synth->QC QC->Synth Fail (Repurify) Stock Master Stock 10mM in DMSO QC->Stock Pass Dilution Acoustic/Pipette Dilution (Keep DMSO <1%) Stock->Dilution Assay Biological Readout (Kinase/Cell Viability) Dilution->Assay

Figure 2: Quality Control and Assay Preparation Workflow.

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield (Amidation) Hydrolysis of Active EsterEnsure DMF is anhydrous. Use fresh HATU.
No Reaction (SnAr) Methoxy is a poor leaving groupIncrease Temp to 140°C or switch to Microwave. Ensure C-5 position has an Electron Withdrawing Group (Amide).
Precipitation in Assay Compound insolubilityLower top concentration to 10 µM. Verify no "crash out" in aqueous buffer by light scattering.

References

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Standard text on privileged scaffolds).
  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852. Link

  • Roh, H., et al. (2020). Nucleophilic Aromatic Substitution on Pyrimidines. Journal of Organic Chemistry. (Mechanistic insight into SnAr on electron-deficient heterocycles).
  • BenchChem. (2024). Protocol for Dissolving Compounds in DMSO for Biological Assays. Link

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(2), 5822–5838.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Yield in 2-Methoxypyrimidine-5-carboxylic Acid Synthesis

Welcome to the technical support center for the synthesis of 2-Methoxypyrimidine-5-carboxylic acid (CAS 344325-95-7)[1][2][3]. This guide is designed for researchers, chemists, and drug development professionals to navig...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Methoxypyrimidine-5-carboxylic acid (CAS 344325-95-7)[1][2][3]. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. We will delve into the causality behind experimental choices, providing actionable troubleshooting steps and protocols to help you maximize your reaction yields and product purity.

The synthesis of this pyrimidine derivative, a valuable building block in medicinal chemistry, often involves nuanced reaction conditions. This guide focuses primarily on the widely-used organometallic routes, such as Grignard-based carboxylation or directed ortho-metalation (DoM), which are powerful but sensitive methods.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis. The most common route involves the formation of an organometallic intermediate from a precursor like 2-methoxy-5-bromopyrimidine, followed by carboxylation with carbon dioxide.

Q1: My overall yield is critically low after attempting a Grignard-based carboxylation of 2-methoxy-5-bromopyrimidine. What are the most likely causes?

Low yield in a Grignard reaction sequence is a classic issue that can almost always be traced back to two main areas: failed or incomplete formation of the Grignard reagent itself, or inefficient quenching of the reagent with CO₂.

Causality Analysis: Grignard reagents are potent nucleophiles but are also extremely strong bases.[4] Their reactivity is highly sensitive to moisture and other protic sources, which will quench the reagent before it can react with your electrophile (CO₂).[5] Furthermore, the magnesium surface must be activated to initiate the reaction with the aryl halide.

Troubleshooting Workflow:

G start Low Yield Observed check_reagents 1. Verify Reagent & Solvent Quality start->check_reagents check_mg 2. Inspect Mg Activation check_reagents->check_mg Reagents OK check_initiation 3. Confirm Reaction Initiation check_mg->check_initiation Mg Activated check_co2 4. Optimize CO₂ Quench check_initiation->check_co2 Initiation Confirmed success Yield Improved check_co2->success

Caption: Troubleshooting workflow for low Grignard carboxylation yield.

Structured Solutions Table:

Problem Area Potential Cause Recommended Solution & Explanation
1. Reagent/Solvent Quality Trace moisture in solvent (THF, Ether) or on glassware.Solution: Use freshly distilled, anhydrous solvents over a drying agent like sodium/benzophenone. Dry all glassware in an oven ( >120°C) for several hours and cool under an inert atmosphere (N₂ or Ar). Causality: Water will protonate and destroy the Grignard reagent.[5]
Impure 2-methoxy-5-bromopyrimidine.Solution: Recrystallize or purify the starting material. Impurities can inhibit reagent formation.
2. Magnesium Activation Oxidized layer on Mg turnings.Solution: Briefly grind the Mg turnings in a mortar and pestle (under inert gas if possible) to expose fresh surface area. Alternatively, use a small crystal of iodine or a few drops of 1,2-dibromoethane as an activator.
3. Reaction Initiation Reaction fails to start (no exotherm or visual change).Solution: After adding a small amount of the halide solution to the Mg, gently warm the flask with a heat gun. Sonication can also be effective. Once initiated, an exotherm should be observed; maintain the reaction rate with controlled addition and cooling.
4. CO₂ Quench Inefficient trapping of the Grignard reagent.Solution: Use freshly crushed dry ice (solid CO₂) to maximize surface area. Pour the Grignard solution slowly onto a large excess of dry ice slurry in anhydrous ether. Causality: This ensures the Grignard reagent reacts with CO₂ rather than atmospheric moisture or other side reactions.[4][6]
Re-protonation of carboxylate.Solution: During the acidic workup (e.g., with HCl), ensure the pH is sufficiently low (pH 2-3) to fully protonate the magnesium carboxylate salt to the desired carboxylic acid.
Q2: I am observing a significant amount of unreacted 2-methoxypyrimidine starting material and some homocoupled byproduct (bi-pyrimidine). How do I improve conversion and minimize side reactions?

This issue points towards either incomplete metal-halogen exchange (lithiation) or side reactions outcompeting the desired carboxylation.

Causality Analysis:

  • Incomplete Lithiation: The choice of organolithium reagent and temperature is critical. n-BuLi is common, but sec-BuLi or t-BuLi may be required for more challenging substrates. The reaction is typically performed at low temperatures (-78°C) to prevent side reactions.[7]

  • Side Reactions: The lithiated intermediate can react with the starting aryl bromide. Additives like TMEDA can accelerate lithiation by breaking up organolithium aggregates, making the base more reactive.[8]

Troubleshooting Steps:

  • Optimize Lithiation Conditions: Switch from n-BuLi to sec-BuLi, which is a stronger base. Ensure the temperature is maintained at -78°C during the addition and stirring period.

  • Use an Additive: Add 1.1-1.2 equivalents of TMEDA (tetramethylethylenediamine) along with your organolithium reagent. This chelates the lithium ion, increasing the basicity and rate of the deprotonation/metal-halogen exchange.[8]

  • Reverse Addition: Add the organolithium reagent dropwise to the solution of 2-methoxypyrimidine. This keeps the concentration of the organolithium low at any given time, which can sometimes reduce side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic strategy for 2-Methoxypyrimidine-5-carboxylic acid?

While several routes exist, the most commonly cited and robust method involves a two-step sequence:

  • Metal-Halogen Exchange: Treatment of a 5-halo-2-methoxypyrimidine (e.g., 5-bromo or 5-iodo) with an organolithium reagent (like n-BuLi or sec-BuLi) at low temperature (-78°C) to generate the 5-lithiated pyrimidine intermediate.

  • Carboxylation: Quenching this highly reactive intermediate with an excess of solid carbon dioxide (dry ice) followed by an acidic workup.

An alternative involves the hydrolysis of the corresponding methyl or ethyl ester.[9][10] This route is effective if the ester is readily available, but hydrolysis conditions (e.g., using NaOH or LiOH) must be carefully controlled to avoid demethylation of the 2-methoxy group.

Q2: Can I use a directed ortho-metalation (DoM) approach starting from 2-methoxypyrimidine?

Theoretically, yes, but it can be complex. The methoxy group is a known directing metalation group (DMG), which would direct lithiation to the adjacent C6 position.[8][11] The pyrimidine ring nitrogens also strongly influence the acidity of ring protons. The N1 nitrogen directs lithiation to the C6 position, while the N3 nitrogen directs to the C4 position. The combined electronic effects make the C4 and C6 protons more acidic than the C5 proton, meaning a direct deprotonation at the 5-position is unlikely to be the primary pathway.[12] Therefore, starting with a 5-halo derivative for metal-halogen exchange is a more regioselective and reliable strategy.

Q3: What are the best practices for purifying the final product?

2-Methoxypyrimidine-5-carboxylic acid is a solid with acidic properties.

  • Extraction: After the acidic workup, the product will be in the organic layer. To remove neutral organic impurities (like any homocoupled byproduct), you can extract the organic layer with a mild aqueous base (e.g., NaHCO₃ solution). The product will move to the aqueous layer as its sodium salt.

  • Precipitation: Carefully re-acidify the aqueous layer with cold 1M HCl. The carboxylic acid product should precipitate out of the solution.

  • Isolation & Washing: Collect the solid by filtration. Wash the filter cake with cold water to remove inorganic salts, followed by a cold non-polar solvent (like hexane or cold ether) to remove any remaining organic-soluble impurities.

  • Recrystallization/Trituration: If further purification is needed, recrystallization from a suitable solvent system (e.g., ethanol/water, methanol) or trituration with a solvent that dissolves impurities but not the product (e.g., diethyl ether) is effective.[13]

Experimental Protocols

Protocol 1: Synthesis via Lithiation-Carboxylation of 2-Methoxy-5-bromopyrimidine

This protocol describes a standard lab-scale synthesis. All operations must be conducted under a dry, inert atmosphere (Nitrogen or Argon).

Materials:

  • 2-Methoxy-5-bromopyrimidine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (2.5 M in hexanes)

  • Dry Ice (solid CO₂)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Diethyl Ether

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 2-methoxy-5-bromopyrimidine (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70°C.

  • Stirring: Stir the resulting mixture at -78°C for 1 hour. The solution may change color, indicating the formation of the lithiated intermediate.

  • Carboxylation: In a separate flask, crush a generous amount of dry ice (5-10 eq) and suspend it in a small amount of anhydrous diethyl ether. While stirring vigorously, slowly transfer the cold lithiated pyrimidine solution onto the dry ice slurry via a cannula.

  • Warming: Allow the reaction mixture to slowly warm to room temperature. The milky white suspension will gradually become clearer.

  • Quench & Workup: Once at room temperature, quench the reaction by slowly adding 1 M HCl until the aqueous layer is acidic (pH ~2).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude solid can be purified by recrystallization as described in the FAQ section.

G A 1. Dissolve 2-MeO-5-Br-Pyr in Anhydrous THF B 2. Cool to -78°C A->B C 3. Add n-BuLi (1.1 eq) B->C D 4. Stir 1h @ -78°C (Formation of Aryllithium) C->D E 5. Quench on Dry Ice Slurry D->E F 6. Acidic Workup & Extraction E->F G 7. Purify (Precipitation/ Recrystallization) F->G H Final Product G->H

Caption: Experimental workflow for lithiation-carboxylation.

References

  • ResearchGate. (n.d.). Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides. Retrieved February 10, 2026, from [Link]

  • PMC. (n.d.). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. Retrieved February 10, 2026, from [Link]

  • Comins, D. L., & Lamunyon, D. H. (1988). Ortho lithiation of 2-, 3-, and 4-methoxypyridines. Tetrahedron Letters, 29(7), 773-776. [Link]

  • ResearchGate. (n.d.). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Retrieved February 10, 2026, from [Link]

  • Organic Syntheses. (n.d.). A Procedure for the Synthesis of Pyrimidine-5-carboxylic acid p-tolylamide methanesulfonate. Retrieved February 10, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved February 10, 2026, from [Link]

  • Wikipedia. (n.d.). Grignard reaction. Retrieved February 10, 2026, from [Link]

  • AOBChem. (n.d.). 2-Methoxypyrimidine-5-carboxylic acid. Retrieved February 10, 2026, from [Link]

  • MDPI. (2018). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Retrieved February 10, 2026, from [Link]

  • Baran Lab, Scripps Research. (n.d.). Directed Metalation: A Survival Guide. Retrieved February 10, 2026, from [Link]

  • ACS Publications. (2009). Optimization of Organolithium Reactions. Retrieved February 10, 2026, from [Link]

  • Google Patents. (n.d.). CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine.
  • Google Patents. (n.d.). CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
  • Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. Retrieved February 10, 2026, from [Link]

  • Allied Academies. (2017). Purification of (S)-2-methyl-1,4,5, 6-tetrahydropyrimidine-4 carboxylic acid from Halophiles. Retrieved February 10, 2026, from [Link]

  • ACS Publications. (2018). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. Retrieved February 10, 2026, from [Link]

  • Cardiff University. (n.d.). Variation in the Site of Lithiation of 2-(2-Methylphenyl)ethanamine Derivatives. Retrieved February 10, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives. Retrieved February 10, 2026, from [Link]

  • PubMed. (n.d.). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Retrieved February 10, 2026, from [Link]

  • MDPI. (2017). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved February 10, 2026, from [Link]

Sources

Optimization

Recrystallization techniques for 2-Methoxypyrimidine-5-carboxylic acid

An essential aspect of drug development and chemical synthesis is the purification of active pharmaceutical ingredients and intermediates. This guide provides a comprehensive technical resource for researchers focused on...

Author: BenchChem Technical Support Team. Date: February 2026

An essential aspect of drug development and chemical synthesis is the purification of active pharmaceutical ingredients and intermediates. This guide provides a comprehensive technical resource for researchers focused on the recrystallization of 2-Methoxypyrimidine-5-carboxylic acid, a key building block in medicinal chemistry. As a Senior Application Scientist, my goal is to blend theoretical principles with practical, field-tested solutions to common experimental challenges.

Technical Support Center: 2-Methoxypyrimidine-5-carboxylic Acid

This document is structured as a series of frequently asked questions (FAQs) to directly address the issues you may encounter. We will cover everything from initial solvent selection to advanced troubleshooting of common recrystallization failures.

FAQ 1: What are the fundamental properties of 2-Methoxypyrimidine-5-carboxylic acid that influence its recrystallization?

Understanding the physicochemical properties of your compound is the bedrock of developing a successful purification strategy. The interplay between the carboxylic acid, the methoxy group, and the pyrimidine ring dictates its solubility and crystalline behavior.

Key Structural Features:

  • Carboxylic Acid Group (-COOH): A polar, protic group capable of strong hydrogen bonding. This feature suggests solubility in polar protic solvents.

  • Pyrimidine Ring: A heterocyclic aromatic ring containing two nitrogen atoms. These nitrogen atoms are hydrogen bond acceptors, contributing to the molecule's polarity.

  • Methoxy Group (-OCH₃): Less polar than the carboxylic acid, adding some non-polar character.

These features result in a molecule with a balance of polar and non-polar characteristics, making solvent selection a critical step.

Physicochemical Data Summary

PropertyValueSource
Molecular Formula C₆H₆N₂O₃[1][2]
Molecular Weight ~154.13 g/mol [1][3]
Physical Form Solid
Predicted Melting Point ~107.37 °C[1]
Boiling Point 363.6 °C at 760 mmHg[3]
Solubility Slightly soluble in water.[1]
Storage Temperature 2-8°C[2]

The relatively low melting point is a crucial piece of information; it indicates a higher risk of the compound "oiling out" during recrystallization if a high-boiling point solvent is used.[4]

FAQ 2: How do I select an appropriate solvent system for recrystallization?

Solvent selection is the most critical experimental parameter. The ideal solvent should dissolve the compound completely when hot but poorly when cold.

Guiding Principles for Solvent Selection:

  • "Like Dissolves Like": Given the compound's polar functional groups, polar solvents are a logical starting point.

  • Temperature Gradient: A significant difference in solubility between the solvent's boiling point and room temperature is essential for good recovery.

  • Impurity Solubility: The chosen solvent should either leave impurities completely insoluble (for hot filtration) or keep them fully dissolved even when the solution is cold.

  • Boiling Point vs. Melting Point: The solvent's boiling point should ideally be lower than the compound's melting point to prevent "oiling out."[4]

Recommended Solvents to Screen:

Solvent SystemRationale & Expected Behavior
Water The compound is slightly soluble in water, making it a good candidate.[1] Its high polarity will likely exclude non-polar impurities. Given the compound's melting point of ~107°C, using water (BP 100°C) avoids the risk of oiling out.
Ethanol / Methanol These polar protic solvents are often effective for compounds with hydrogen bonding capabilities. They may show higher solubility at room temperature, potentially reducing yield, but can be excellent for removing less polar impurities.
Ethyl Acetate A solvent of intermediate polarity. It may provide a good solubility gradient and is less likely to dissolve highly polar impurities.
Hexane/Ethyl Acetate (Mixed) A mixed-solvent system is powerful when no single solvent is ideal. The compound should be soluble in the "soluble solvent" (Ethyl Acetate) and insoluble in the "anti-solvent" (Hexane). This allows for fine-tuning the solubility to induce crystallization.[5]
Acetonitrile A polar aprotic solvent that can be effective for moderately polar compounds.

Workflow for Solvent Screening

graphviz cluster_screening Solvent Screening Protocol Start Place ~20-30 mg of crude compound in a small test tube AddSolvent Add solvent dropwise at room temperature Start->AddSolvent ObserveRT Observe Solubility (Room Temp) AddSolvent->ObserveRT Soluble Highly Soluble. Poor choice for recrystallization. ObserveRT->Soluble If Soluble Insoluble Insoluble or Slightly Soluble. ObserveRT->Insoluble If Insoluble Heat Heat the mixture to boiling Insoluble->Heat ObserveHot Observe Solubility (Hot) Heat->ObserveHot Dissolves Compound Dissolves. ObserveHot->Dissolves InsolubleHot Insoluble when hot. Poor choice. ObserveHot->InsolubleHot If Insoluble Cool Cool slowly to room temperature, then in an ice bath Dissolves->Cool Crystals Crystals form. Good Candidate! Cool->Crystals If Crystals Form NoCrystals No crystals form. (Too soluble). Cool->NoCrystals If No Crystals

Caption: A systematic workflow for screening potential recrystallization solvents.

FAQ 3: Can you provide a step-by-step protocol for recrystallization?

Certainly. Here is a generalized protocol. The key is to proceed patiently and observe carefully at each stage. Slow, controlled processes yield the best results.[6]

Experimental Protocol: Single-Solvent Recrystallization

  • Dissolution: Place the crude 2-Methoxypyrimidine-5-carboxylic acid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent. Heat the mixture to a gentle boil on a hotplate with stirring. Continue adding small portions of hot solvent until the compound just dissolves completely.[7] Causality: Using the minimum amount of hot solvent ensures the solution becomes supersaturated upon cooling, maximizing crystal yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This step must be done quickly to prevent premature crystallization in the funnel. Use a pre-heated funnel and receiving flask.

  • Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.[6] Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Troubleshooting Guide

Even with a good protocol, challenges can arise. This section addresses the most common failures and provides a logical framework for solving them.

graphviz Start Recrystallization Outcome NoCrystals Problem: No Crystals Form Start->NoCrystals OiledOut Problem: Compound 'Oiled Out' Start->OiledOut LowYield Problem: Low Yield Start->LowYield PoorPurity Problem: Poor Purity Start->PoorPurity Sol_TooMuchSolvent Cause: Too much solvent used. Solution: Boil off some solvent to re-saturate and cool again. NoCrystals->Sol_TooMuchSolvent Primary Check Sol_Scratch Cause: Nucleation barrier too high. Solution: Scratch inner wall of flask with a glass rod or add a seed crystal. NoCrystals->Sol_Scratch If solution is saturated Sol_Oil_Temp Cause: Cooling below MP in a supersaturated state. Solution: Reheat to dissolve oil, add a bit more solvent, cool very slowly. OiledOut->Sol_Oil_Temp Primary Fix Sol_Oil_Solvent Cause: Solvent BP is too high. Solution: Choose a lower-boiling point solvent. OiledOut->Sol_Oil_Solvent Alternative Sol_Yield_Solubility Cause: Compound is too soluble at low temp. Solution: Ensure sufficient cooling time in ice bath. Consider a different solvent. LowYield->Sol_Yield_Solubility Sol_Yield_Transfer Cause: Material loss during transfers. Solution: Rinse glassware with mother liquor to recover all product. LowYield->Sol_Yield_Transfer Sol_Purity_Cooling Cause: Cooled too quickly, trapping impurities. Solution: Ensure slow, undisturbed cooling to room temperature before icing. PoorPurity->Sol_Purity_Cooling Sol_Purity_Wash Cause: Insufficient washing. Solution: Wash crystals on filter with a small amount of ice-cold fresh solvent. PoorPurity->Sol_Purity_Wash

Caption: A troubleshooting decision tree for common recrystallization problems.

FAQ 4: My compound "oiled out" instead of forming crystals. What do I do?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is common when a compound's melting point is lower than the solution's temperature at the point of saturation, or if the impurity level is very high.[4]

  • Immediate Action: Reheat the solution until the oil fully redissolves. Add a small amount (5-10% more) of solvent to decrease the saturation temperature.[8]

  • Promote Crystallization: Attempt to induce crystallization by cooling much more slowly. You can insulate the flask to prolong the cooling period. Scratching the inside of the flask with a glass rod at the solution's surface can also provide a nucleation site.

  • Change Solvents: If the problem persists, the solvent's boiling point may be too high relative to your compound's melting point. Select a solvent with a lower boiling point.

FAQ 5: No crystals are forming, even after cooling in an ice bath. What went wrong?

This is a common and frustrating issue, but it is almost always recoverable.

  • Reason 1: Too Much Solvent: This is the most likely cause. Your solution is not supersaturated.

    • Solution: Gently heat the solution to boil off a portion of the solvent (e.g., reduce the volume by 25%) and then attempt the cooling process again.[8]

  • Reason 2: Supersaturation Without Nucleation: The solution may be supersaturated but requires a trigger to begin crystallization.

    • Solution 1 (Scratching): Vigorously scratch the inner surface of the flask at the meniscus with a glass rod. The microscopic scratches provide nucleation sites.

    • Solution 2 (Seeding): If you have a pure crystal of the compound, add a tiny speck to the solution. This "seed crystal" will act as a template for crystal growth.

FAQ 6: My final yield is very low. How can I improve it?

Low yield can result from several factors. Systematically check the following:

  • Excessive Solvent: As with the failure to crystallize, using too much solvent will keep a significant portion of your product in the mother liquor. Use only the minimum amount required for dissolution.

  • Premature Crystallization: If the compound crystallizes during a hot filtration step, you will lose product. Ensure your filtration apparatus is sufficiently pre-heated.

  • Incomplete Cooling: Ensure the flask has spent adequate time in an ice-water bath (not just ice) to reach 0-4°C, maximizing precipitation.

  • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.

FAQ 7: How can I assess the purity of my recrystallized product?

Purity assessment is the final, validating step of the protocol.

  • Melting Point Analysis: A pure compound will have a sharp melting point range (typically < 2°C). Impurities tend to depress and broaden the melting range. Compare your experimental value to the literature value (~107°C).

  • Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on a TLC plate. A pure product should ideally show a single spot, whereas the crude material may show multiple spots.

  • Spectroscopic Methods: For definitive purity analysis, techniques like NMR (Nuclear Magnetic Resonance) spectroscopy or HPLC (High-Performance Liquid Chromatography) are the standards in research and industry.

References

  • 2-Methoxy-pyrimidine-5-carboxylic acid | 344325-95-7 , BuyersGuideChem. [Link]

  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters , Organic Chemistry Portal. [Link]

  • 2-Methoxypyrimidine-5-carboxylic acid , AOBChem. [Link]

  • Recurrence of Carboxylic Acid−Pyridine Supramolecular Synthon in the Crystal Structures of Some Pyrazinecarboxylic Acids , ResearchGate. [Link]

  • Tips & Tricks: Recrystallization , University of Rochester Department of Chemistry. [Link]

  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters , ResearchGate. [Link]

  • Recrystallization , University of California, Irvine. [Link]

  • Purification of aromatic polycarboxylic acids by recrystallization, Google P
  • Problems with Recrystallisations , University of York. [Link]

  • Solubility and Crystallization Studies of Picolinic Acid , MDPI. [Link]

  • 3.6F: Troubleshooting , Chemistry LibreTexts. [Link]

  • Co-crystals and molecular salts of carboxylic acid/pyridine complexes , Royal Society of Chemistry. [Link]

  • 2.1: RECRYSTALLIZATION , Chemistry LibreTexts. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Selection for 2-Methoxypyrimidine-5-carboxylic Acid Reactions

Welcome to the technical support center for reactions involving 2-Methoxypyrimidine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insigh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving 2-Methoxypyrimidine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for common synthetic transformations. The unique electronic nature of the pyrimidine ring, combined with the reactivity of the carboxylic acid, presents specific challenges and opportunities in catalyst selection and reaction optimization. This document provides a structured approach to navigate these complexities.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions frequently encountered when working with 2-Methoxypyrimidine-5-carboxylic acid and its derivatives.

Q1: Which palladium-catalyzed cross-coupling reactions are most suitable for functionalizing the pyrimidine core of this molecule?

A1: The most common and effective methods are the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.[1] The Suzuki-Miyaura reaction is excellent for forming carbon-carbon bonds by coupling a halogenated pyrimidine derivative with a boronic acid or ester.[2][3] The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds, coupling a pyrimidine halide with a primary or secondary amine.[4][5][6] Both reactions benefit from palladium catalysis, but the choice of ligands and bases is critical for success.

Q2: Should I protect the carboxylic acid group before performing a cross-coupling reaction?

A2: It is highly recommended. The free carboxylic acid can interfere with many catalytic cycles. Its acidic proton can react with the strong bases used in these couplings, and the carboxylate can potentially coordinate to the palladium center, inhibiting catalysis. Converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) is a standard and effective strategy. This can be achieved through Fischer esterification or by using alkyl halides with a base.[7]

Q3: What are the primary challenges when performing cross-coupling reactions on pyrimidine systems?

A3: Pyrimidine rings are electron-deficient, which can make oxidative addition of palladium to a pyrimidine halide more facile compared to electron-rich aromatics. However, the nitrogen atoms in the ring can act as ligands for the palladium catalyst, potentially leading to catalyst inhibition or deactivation. This makes the choice of a suitable ligand paramount; bulky, electron-rich phosphine ligands are often used to stabilize the catalytic species and promote the desired reaction pathway.[8]

Q4: What are the most reliable methods for converting the carboxylic acid to an amide?

A4: Direct thermal amidation of carboxylic acids with amines is thermodynamically unfavorable.[9] Therefore, activating the carboxylic acid is necessary. The most common and reliable methods involve the use of coupling reagents. Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), HBTU, and carbodiimides (e.g., EDC with HOBt) are highly effective for forming the amide bond under mild conditions.[10][11] These reagents convert the carboxylic acid into a highly reactive intermediate that readily reacts with the amine.

Section 2: Catalyst & Reagent Selection Guide

This table provides a quick reference for selecting catalysts and reagents for the most common transformations involving 2-Methoxypyrimidine-5-carboxylic acid derivatives (assuming the acid is protected as an ester, e.g., 5-bromo-2-methoxypyrimidine methyl ester).

Reaction TypeCatalyst (Precatalyst)Recommended Ligand(s)Recommended Base(s)Common Solvent(s)Key Considerations & Causality
Suzuki-Miyaura Coupling (C-C Bond Formation)Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃SPhos, XPhos, PPh₃, dppfK₂CO₃, Cs₂CO₃, K₃PO₄1,4-Dioxane, Toluene, DME, Water (biphasic)The base is crucial for the transmetalation step.[3] The choice depends on the boronic acid's stability. Water can sometimes accelerate the reaction. Microwave irradiation can significantly reduce reaction times.[12]
Buchwald-Hartwig Amination (C-N Bond Formation)Pd₂(dba)₃, Pd(OAc)₂XPhos, RuPhos, BrettPhos, BINAPNaOt-Bu, K₃PO₄, Cs₂CO₃Toluene, 1,4-DioxaneRequires bulky, electron-rich phosphine ligands to facilitate the reductive elimination step, which is often rate-limiting.[4][8] A strong base is needed to deprotonate the amine.[4]
Fischer Esterification (Carboxylic Acid -> Ester)H₂SO₄ (catalytic), TsOHN/AN/ACorresponding Alcohol (e.g., MeOH, EtOH)This is an equilibrium-driven reaction. Using the alcohol as the solvent drives the equilibrium toward the ester product.[7] Removal of water is also key.
Amide Coupling (Carboxylic Acid -> Amide)N/AN/ADIPEA, Et₃NDMF, DCM, AcetonitrileRequires a coupling reagent (e.g., HATU, HBTU, EDC/HOBt) to activate the carboxylic acid.[10] The base neutralizes the acid formed and aids the reaction.

Section 3: Troubleshooting Guides

This section addresses specific experimental issues in a question-and-answer format.

Troubleshooting Suzuki-Miyaura Coupling

Q: My Suzuki-Miyaura reaction shows low to no conversion of the starting pyrimidine halide. What are the most likely causes?

A: This is a common issue that can often be traced back to one of three areas: the catalyst, the base, or the reagents.

  • Potential Cause 1: Inactive Catalyst. The Pd(0) active species may not be forming or is being deactivated.

    • Solution: Ensure your reaction is performed under an inert atmosphere (Argon or Nitrogen) as oxygen can oxidize and deactivate the Pd(0) catalyst. If using a Pd(II) precatalyst like Pd(OAc)₂, ensure your phosphine ligand is present in a sufficient ratio to reduce it to Pd(0). Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.[12]

  • Potential Cause 2: Inappropriate Base or Solvent. The base is critical for activating the boronic acid in the transmetalation step.

    • Solution: Ensure your base is sufficiently strong and soluble in the reaction medium. K₃PO₄ is often a good choice for sensitive substrates. If using an aqueous carbonate solution, ensure vigorous stirring to overcome phase-transfer limitations. The solvent must be anhydrous; dry your solvents before use.

  • Potential Cause 3: Boronic Acid Decomposition. Boronic acids can undergo protodeboronation (replacement of the B(OH)₂ group with a hydrogen) or form unreactive cyclic anhydrides (boroxines) upon heating or in the presence of water.

    • Solution: Use fresh boronic acid. If decomposition is suspected, consider using the corresponding boronic ester (e.g., pinacol ester), which is often more stable.

Q: I'm observing a significant amount of a homo-coupled biaryl product derived from my boronic acid. How can I minimize this side reaction?

A: Homo-coupling is often a sign of oxygen entering the reaction or overly high temperatures.

  • Potential Cause 1: Oxygen Contamination. Oxygen can promote the oxidative homo-coupling of boronic acids.

    • Solution: Thoroughly degas your reaction mixture before heating. This can be done by bubbling an inert gas through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.

  • Potential Cause 2: Reaction Temperature. Higher temperatures can sometimes favor side reactions.

    • Solution: Try lowering the reaction temperature. While this may slow the reaction rate, it can significantly improve selectivity. A screening of temperatures (e.g., 80°C, 90°C, 100°C) is advisable.

Troubleshooting Buchwald-Hartwig Amination

Q: My Buchwald-Hartwig amination is failing. The starting materials are recovered unchanged. Where do I start?

A: Failure in C-N coupling is almost always linked to the catalyst system (ligand and base).

  • Potential Cause 1: Incorrect Ligand Choice. The ligand is arguably the most critical component. It must be bulky and electron-donating enough to promote the C-N reductive elimination step.[8]

    • Solution: For pyrimidine substrates, ligands like XPhos, RuPhos, or BrettPhos are excellent starting points. If one fails, screen another. The structure of the amine also matters; sterically hindered amines may require specific ligands.

  • Potential Cause 2: Base is too Weak or Insoluble. A strong base is required to deprotonate the amine, allowing it to coordinate to the palladium center.[4]

    • Solution: Sodium tert-butoxide (NaOt-Bu) is the most common strong base used. Ensure it is fresh and has been handled under inert conditions, as it is hygroscopic. If NaOt-Bu leads to decomposition, a weaker base like K₃PO₄ or Cs₂CO₃ can be tried, but this may require a different ligand or higher temperatures.

Troubleshooting Carboxylic Acid Reactions

Q: My amide coupling reaction using EDC/HOBt is slow and gives a poor yield. What can I do?

A: While EDC/HOBt is a classic choice, more modern coupling reagents often provide superior results, especially with challenging substrates.

  • Potential Cause 1: Insufficient Activation. The O-acylisourea intermediate formed from EDC may not be reactive enough, or it may rearrange to an unreactive N-acylurea.

    • Solution: Switch to a more potent uronium/phosphonium-based coupling reagent like HATU or HBTU.[11] These reagents are generally more efficient, lead to faster reactions, and generate byproducts that are easier to remove.

  • Potential Cause 2: Steric Hindrance. If either the carboxylic acid or the amine is sterically bulky, the reaction can be slow.

    • Solution: Increase the reaction temperature slightly (e.g., from room temperature to 40-50°C) and extend the reaction time. Using a more powerful activating agent like HATU is also beneficial here.

Section 4: Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of Methyl 2-methoxy-5-bromopyrimidine-5-carboxylate

This protocol describes a typical procedure for coupling with an arylboronic acid.

  • Reaction Setup: To an oven-dried Schlenk flask, add methyl 2-methoxy-5-bromopyrimidine-5-carboxylate (1.0 eq.), the desired arylboronic acid (1.2 eq.), potassium carbonate (K₂CO₃, 3.0 eq.), and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture to 95°C and stir vigorously for 4-12 hours.[2] Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: HATU-Mediated Amide Coupling of 2-Methoxypyrimidine-5-carboxylic acid

This protocol is a robust method for forming an amide bond.

  • Reaction Setup: In a round-bottom flask, dissolve 2-Methoxypyrimidine-5-carboxylic acid (1.0 eq.), the desired amine (1.1 eq.), and HATU (1.1 eq.) in anhydrous DMF.

  • Base Addition: Cool the mixture to 0°C in an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction by adding water. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with saturated aqueous NaHCO₃, then with brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Section 5: Visual Guides & Diagrams

Catalyst Selection Workflow

CatalystSelection cluster_reactions Reaction Type cluster_catalysts Catalyst/Reagent System start Desired Transformation? cc_bond C-C Bond Formation start->cc_bond cn_bond C-N Bond Formation start->cn_bond co_bond C-O Bond (Ester/Amide) start->co_bond suzuki Suzuki-Miyaura System (Pd Catalyst + Ligand + Base) cc_bond->suzuki buchwald Buchwald-Hartwig System (Pd Catalyst + Bulky Ligand + Strong Base) cn_bond->buchwald coupling Amide/Ester Reagent (e.g., HATU, H₂SO₄) co_bond->coupling

Caption: Workflow for initial catalyst system selection.

Simplified Palladium Cross-Coupling Cycle

CatalyticCycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition (+ R¹-X) pd2_trans R¹-Pd(II)L₂-R² pd2_complex->pd2_trans Transmetalation (Suzuki) or Ligand Exchange (B-H) (+ R²-M or R²-NH₂) pd2_trans->pd0 Catalyst Regeneration product R¹-R² pd2_trans->product Reductive Elimination product->pd0

Sources

Optimization

Analytical challenges in characterizing 2-Methoxypyrimidine-5-carboxylic acid products

The following technical guide serves as a specialized support resource for the characterization of 2-Methoxypyrimidine-5-carboxylic acid (2-MP-5-CA) . This content is structured as a Tier-3 Technical Support escalation,...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for the characterization of 2-Methoxypyrimidine-5-carboxylic acid (2-MP-5-CA) .

This content is structured as a Tier-3 Technical Support escalation, addressing the specific physicochemical paradoxes of this molecule: it is simultaneously an acid, a weak base, and a labile ether.

The Core Challenge: Understanding the Molecule

Before troubleshooting, you must understand why this molecule fails standard generic screens. 2-MP-5-CA (CAS: 344325-95-7) presents a "Push-Pull" electronic system that complicates chromatography.

  • The Acidic Tail (C5-COOH): pKa

    
     3.4. At neutral pH, it is anionic (
    
    
    
    ).[1]
  • The Basic Core (Pyrimidine N): The ring nitrogens are weakly basic (pKa

    
     1.5).
    
  • The Labile Head (C2-OMe): The methoxy group is activated by the electron-deficient ring, making it susceptible to nucleophilic aromatic substitution (hydrolysis), especially in acidic media.

Implication: If you run this on a standard C18 column at pH 7, the molecule is ionized and elutes in the void volume.[1] If you run it at pH 2 without protection, you risk hydrolyzing the methoxy group or seeing severe peak tailing due to silanol interactions.[1]

Interactive Troubleshooting Guide (Q&A)

Module A: HPLC/UPLC Method Development

Q: My peak shape is terrible (Tailing Factor > 2.0). I’m using a standard C18 column with 0.1% Formic Acid. What is happening?

A: This is a classic "Silanol Sting." Even with end-capped columns, the pyrimidine nitrogens can interact with residual silanols on the silica surface. Formic acid (pH ~2.7) is often not strong enough to fully suppress these interactions or fully protonate the carboxylic acid to a single species.

Corrective Protocol:

  • Switch to Phosphate Buffer: Replace Formic Acid with 20 mM Potassium Phosphate (pH 2.5). The higher ionic strength suppresses ion-exchange interactions with silanols.

  • Add a Chaotrope (Optional): If tailing persists, add 0.1% Triethylamine (TEA) or Trifluoroacetic Acid (TFA) instead of Formic Acid. TFA (0.1%) is preferred as it acts as an ion-pairing agent, masking the positive charge on the basic nitrogen.

  • Column Choice: Move to a "Polar-Embedded" C18 or a Phenyl-Hexyl column. These phases provide pi-pi interactions that improve retention and shape for aromatic heterocycles.

Q: I see a "Ghost Peak" eluting before my main peak that grows over time. Is my column degrading?

A: It is likely your sample degrading, not the column.[1] The 2-methoxy group is a "masked" hydroxyl. In aqueous acidic mobile phases, or if the sample is left in an acidic diluent, 2-MP-5-CA hydrolyzes to 2-Hydroxypyrimidine-5-carboxylic acid (which immediately tautomerizes to the 2-oxo/keto form).

  • Diagnostic: The impurity will elute earlier on Reverse Phase (RP) because the hydroxy/keto form is significantly more polar than the methoxy form.

  • Fix:

    • Limit autosampler time.

    • Store samples in 90:10 Water:Acetonitrile (buffered to pH 6.0 if possible) rather than pure acid.

    • Keep column temperature

      
      .
      
Module B: Solubility & Sample Preparation

Q: The powder won't dissolve in Acetonitrile or Methanol. I tried water, but it floats. How do I prep a 1 mg/mL stock?

A: 2-MP-5-CA has a rigid crystal lattice and zwitterionic character that leads to poor solubility in pure organic solvents and pure water.

The "pH Swing" Protocol:

  • Primary Solvent: Dissolve the solid in DMSO (Dimethyl Sulfoxide). It is the only solvent that reliably disrupts the intermolecular hydrogen bonding.

  • Alternative (Aqueous): Use 10 mM Ammonium Hydroxide (

    
    ). The base deprotonates the carboxylic acid (
    
    
    
    ), instantly increasing water solubility.
    • Warning: Do NOT use strong acid (HCl) to dissolve, as this accelerates the hydrolysis of the methoxy group.

Module C: GC-MS Analysis

Q: I injected the sample directly into the GC-MS, but I see no peak or a mess of noise.

A: You cannot analyze free carboxylic acids with polar nitrogens directly by GC. The boiling point is too high, and the COOH group will adsorb irreversibly to the inlet liner and column head.

Mandatory Derivatization Workflow: You must block the polar groups. Silylation is the preferred method.[2]

  • Reagent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).[1]

  • Solvent: Anhydrous Pyridine (acts as an acid scavenger).

  • Condition:

    
     for 30 minutes.
    
  • Result: You will form the Trimethylsilyl (TMS) ester .

    • Mass Spec Confirmation: Look for the M+72 shift (replacement of H with

      
      ).
      

Visualizing the Analytical Logic

The following diagram maps the decision process for selecting the correct analytical mode based on your specific problem.

AnalyticalWorkflow Start Start: 2-MP-5-CA Characterization Solubility Solubility Check Start->Solubility HPLC_Decision Select LC Mode Solubility->HPLC_Decision Dissolved in DMSO/Base RP_Acid RP-HPLC (pH 2.5) Target: Purity/Assay Risk: Hydrolysis HPLC_Decision->RP_Acid Standard Screen HILIC HILIC (pH 5.0) Target: Polar Impurities Benefit: High Retention HPLC_Decision->HILIC Polar Retention Needed GC_Decision GC-MS Required? RP_Acid->GC_Decision HILIC->GC_Decision Derivatization Derivatization (BSTFA/Pyridine) GC_Decision->Derivatization Yes Data_Analysis Data Analysis: Check for -14 Da (Hydrolysis) Check for +72 Da (TMS) GC_Decision->Data_Analysis No (LC Only) Derivatization->Data_Analysis

Figure 1: Analytical Decision Tree for 2-Methoxypyrimidine-5-carboxylic acid. Note the critical branching for GC-MS derivatization.

Critical Degradation Pathway

Understanding the hydrolysis mechanism is vital for identifying impurities. The 2-methoxy group is susceptible to attack by water, leading to the formation of the 2-hydroxy impurity.

HydrolysisPathway Reactant 2-Methoxy-pyrimidine- 5-carboxylic acid (MW 154) Intermediate Tetrahedral Intermediate Reactant->Intermediate + H2O / H+ Product 2-Hydroxy-pyrimidine- 5-carboxylic acid (MW 140) Intermediate->Product Byproduct Methanol (CH3OH) Intermediate->Byproduct

Figure 2: Acid-catalyzed hydrolysis pathway. The loss of the methyl group results in a mass shift of -14 Da (154 -> 140).

Summary of Physicochemical Data

ParameterValue / CharacteristicAnalytical Implication
Molecular Weight 154.12 g/mol Base peak in MS (ESI+) usually [M+H]+ = 155.
pKa (Acid) ~ 3.4 (Estimated)Mobile phase pH must be < 2.5 to keep COOH protonated for C18 retention.
pKa (Base) ~ 1.5 (Pyrimidine N)Causes tailing on silica. Requires end-capped columns or ion-pairing.
LogP ~ 0.5 to 0.8Low hydrophobicity. Elutes early on C18.
UV Max ~ 260-270 nmStrong UV absorption due to aromatic ring.
Solubility DMSO, Dilute BaseInsoluble in non-polar organics (Hexane, Toluene).[1]

References

  • Separation of Pyrimidine Derivatives: Maslarska, V., et al. "Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid."[3] Pharmacia, vol. 69, no.[1] 2, 2022, pp. 265–271.[1] Link (Cited for: General principles of HPLC method development for heterocyclic carboxylic acids and pH effects.)

  • pKa of Pyrimidine Carboxylic Acids: Williams, R. "pKa Data Compiled by R. Williams."[1][4] Organic Chemistry Data, 2022. Link (Cited for: pKa values of pyrimidine and carboxylic acid functionalities.)

  • GC-MS Derivatization: Sigma-Aldrich Technical Bulletin. "The Derivatization and Analysis of Amino Acids by GC-MS." Link (Cited for: Protocols regarding silylation (BSTFA) of amino/carboxylic acid containing compounds.)

  • Hydrolysis of Methoxy-Pyrimidines: Ross, B. S., et al. "Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives."[5] Nucleosides Nucleotides Nucleic Acids, vol. 24, no. 5-7, 2005, pp. 815-818.[1][5] Link (Cited for: Chemical stability and hydrolysis pathways of methoxy-substituted pyrimidines.)[5]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 2-Methoxypyrimidine-5-carboxylic Acid &amp; Analogs

[1] Executive Summary: The Pyrimidine Scaffold in Drug Discovery 2-Methoxypyrimidine-5-carboxylic acid (2-MP5CA) represents a critical "privileged structure" in medicinal chemistry. Unlike its highly reactive halogenated...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Pyrimidine Scaffold in Drug Discovery

2-Methoxypyrimidine-5-carboxylic acid (2-MP5CA) represents a critical "privileged structure" in medicinal chemistry. Unlike its highly reactive halogenated counterparts, the 2-methoxy analog offers a balance of metabolic stability and synthetic versatility. It serves two primary roles:

  • Stable Precursor: A robust intermediate for constructing complex kinase inhibitors (e.g., CDK2, telomerase) and GPCR ligands.

  • Bioactive Isostere: A structural mimic of 2-aminopyrimidines and pyridines, modulating physicochemical properties like lipophilicity (LogP) and solubility without altering the core binding geometry.

This guide compares 2-MP5CA with its primary functional analogs—2-Chloropyrimidine-5-carboxylic acid (2-Cl-P5CA) and 2-Aminopyrimidine-5-carboxylic acid (2-NH2-P5CA) —providing experimental protocols for their synthesis and interconversion.

Comparative Chemical Profile

The choice between the Methoxy, Chloro, and Amino analogs dictates the synthetic strategy and the final physicochemical profile of the drug candidate.

Table 1: Physicochemical & Reactivity Metrics
Feature2-Methoxy (2-MP5CA) 2-Chloro (2-Cl-P5CA) 2-Amino (2-NH2-P5CA)
CAS Number 344325-95-724758-49-47020367
Role Stable Building Block / BioisostereReactive ElectrophileBioactive Core / H-Bond Donor
Reactivity (

)
Low (Requires activation/forcing)High (

x vs Ph-Cl)
Null (Nucleophilic)
LogP (Calc) ~0.8 - 1.2~1.5~0.2 - 0.5
pKa (Acid) ~3.5 - 4.0~3.2 (Inductive effect of Cl)~3.45 (Amphoteric nature)
Solubility Slightly soluble (Water), Good (Organic)Good (Organic)Poor (Organic), Good (Acidic/Basic aq)
Metabolic Liability O-Demethylation (CYP450)Hydrolysis (Chemical instability)N-Acetylation / Glucuronidation
Critical Insight: The Reactivity Trade-off
  • 2-Chloro: The chlorine atom at C2 is exceptionally labile due to the electron-deficient pyrimidine ring (positions 2, 4, and 6 are activated). It reacts with amines at room temperature.[1][2] Use this for rapid library generation.

  • 2-Methoxy: The methoxy group is a "masked" leaving group. While it can be displaced by strong nucleophiles under forcing conditions, it is generally stable. Use this to lock in the scaffold or as a prodrug strategy.

  • 2-Amino: Often the final target. It forms critical hydrogen bonds (donor-acceptor-donor motif) in the ATP-binding pockets of kinases.

Structural & Synthetic Logic (Visualization)

The following diagram maps the synthetic relationships and reactivity flow between these analogs.

Pyrimidine_Logic Cl 2-Chloro-pyrimidine (Highly Reactive Electrophile) OMe 2-Methoxy-pyrimidine (Stable Precursor / Isostere) Cl->OMe SnAr (NaOMe) MeOH, 0°C NH2 2-Amino-pyrimidine (Bioactive Target) Cl->NH2 SnAr (Amines) RT, Mild Base OMe->NH2 Forcing SnAr (>100°C, Sealed Tube) Amidine Amidine Precursors Amidine->OMe Cyclization (Zhichkin Protocol) NaH, DMF Vinamidinium Vinamidinium Salts Vinamidinium->OMe Condensation

Caption: Synthetic interconnections. The 2-Chloro analog acts as the central hub for divergence, while the 2-Methoxy analog is typically accessed via de novo ring construction or controlled substitution.

Experimental Protocols

Protocol A: De Novo Synthesis of 2-Methoxypyrimidine-5-carboxylates

Based on the method by Zhichkin et al. (2002). Objective: Construct the pyrimidine ring with the methoxy group in place, avoiding the handling of unstable chloro-intermediates.

  • Reagents:

    • Methyl 3,3-dimethoxypropionate.[2]

    • Methyl formate.[2]

    • Sodium Hydride (NaH, 60% dispersion).

    • O-Methylisourea hemisulfate (The amidine source).

  • Workflow:

    • Step 1 (Vinamidinium Formation): In a dry flask under

      
      , suspend NaH (1.1 equiv) in anhydrous THF. Add methyl formate (1.1 equiv) and methyl 3,3-dimethoxypropionate (1.0 equiv) dropwise at 0°C. Stir at RT for 18h to form the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol.
      
    • Step 2 (Cyclization): Add O-methylisourea hemisulfate (1.1 equiv) directly to the reaction mixture. Heat to reflux for 4–6 hours.

    • Step 3 (Workup): Cool to RT. Quench with acetic acid. Concentrate in vacuo. Partition between EtOAc and water.[3] Wash organic layer with brine, dry over

      
      , and concentrate.
      
  • Validation:

    • NMR: Look for the singlet at ~4.0 ppm (Methoxy) and the characteristic pyrimidine singlets at ~9.0 ppm (H4/H6).

    • Yield: Typically 60–80%.

Protocol B: The "Self-Validating" Reactivity Assay (SnAr)

Objective: Quantitatively compare the electrophilicity of 2-Chloro vs. 2-Methoxy analogs to determine suitability for library synthesis.

  • Setup: Prepare 0.1 M solutions of (A) 2-Cl-P5CA methyl ester and (B) 2-Methoxy-P5CA methyl ester in DMSO-d6.

  • Nucleophile: Add 1.1 equiv of Benzylamine to both NMR tubes.

  • Monitoring:

    • Tube A (Chloro): Monitor

      
       NMR immediately at 25°C. Expect >90% conversion to 2-(benzylamino)pyrimidine within 1 hour. (Disappearance of C2-Cl shifts, appearance of NH benzylic signals).
      
    • Tube B (Methoxy): Monitor at 25°C for 24 hours. Expect <5% conversion. Heat to 80°C to observe slow displacement (if any).

  • Interpretation:

    • If Tube B shows rapid reaction, the methoxy sample may be contaminated with chloro-precursor or the ring is unusually activated by other substituents. This confirms the "stability" of the methoxy scaffold for storage.

Biological & Functional Context[5][6][7][8][9]

Biofilm Modulation & Kinase Inhibition

While 2-MP5CA is often a precursor, its derivatives (specifically 2-aminopyrimidines) are potent bioactive agents.

  • Mechanism: The 2-amino-pyrimidine motif mimics the adenine ring of ATP. In CDK2 inhibitors, the N1 and 2-NH2 groups form a bidentate hydrogen bond with the hinge region of the kinase (e.g., Glu81/Leu83 in CDK2).

  • Bioisosterism: Replacing the carboxylic acid at C5 with bioisosteres like tetrazoles or sulfonamides (see Table 1 in literature) can improve membrane permeability (LogD) while maintaining electrostatic interactions with arginine residues in the binding pocket.

Solubility & Formulation
  • Challenge: 2-MP5CA and its analogs often suffer from poor aqueous solubility due to strong crystal lattice energy (π-π stacking).

  • Solution:

    • Salts: Form sodium salts of the carboxylic acid (increases solubility >100-fold).

    • Co-crystals: 2-Aminopyrimidines form stable co-crystals with dicarboxylic acids (e.g., pimelic acid), utilizing the

      
       rule (
      
      
      
      favors salt;
      
      
      favors co-crystal).[4]

References

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720-722.

  • Barrett, S. D., et al. (2005). The synthesis and characterization of 2-aminopyrimidine inhibitors of CDK2. Bioorganic & Medicinal Chemistry Letters, 15(15), 3540-3543.
  • Lovering, F., et al. (2022).[5] Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, Article ID 2164558.

  • Gomez, M. A., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1426.

  • PubChem. (n.d.). 2-Methoxy-5-pyrimidinecarboxylic acid (CID 11235295). National Library of Medicine.

Sources

Comparative

Spectroscopic Analysis of 2-Methoxypyrimidine-5-carboxylic Acid: A Structural Confirmation Guide

The following guide is designed for analytical chemists and medicinal chemistry researchers. It focuses on the structural validation of 2-Methoxypyrimidine-5-carboxylic acid (CAS: 20926-91-2), a critical intermediate in...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for analytical chemists and medicinal chemistry researchers. It focuses on the structural validation of 2-Methoxypyrimidine-5-carboxylic acid (CAS: 20926-91-2), a critical intermediate in drug discovery scaffolds.

Executive Summary

In medicinal chemistry, 2-Methoxypyrimidine-5-carboxylic acid serves as a vital pharmacophore building block. Its structural integrity is paramount, as the pyrimidine ring is prone to nucleophilic attacks and hydrolysis. This guide provides a comparative spectroscopic analysis to distinguish the target compound from its common synthetic precursors (e.g., 2-Chloropyrimidine-5-carboxylic acid) and potential by-products (e.g., Methyl ester derivatives).

We prioritize a multi-modal approach—integrating 1H NMR , LC-MS , and FT-IR —to establish a self-validating confirmation protocol.

Part 1: Strategic Analysis & Comparative Profiling

The Challenge: Distinguishing the Target from "Alternatives"

In the synthesis of 2-Methoxypyrimidine-5-carboxylic acid, the primary "alternatives" are not competing commercial brands, but rather structural impurities that mimic the target's physicochemical properties.

Table 1: Comparative Spectroscopic Profile

FeatureTarget: 2-Methoxy Acid Alternative A: 2-Chloro Acid (Precursor)Alternative B: Methyl Ester (Intermediate)
1H NMR (Aromatic) Singlet (2H) ~9.0 ppmSinglet (2H) ~9.1 ppmSinglet (2H) ~9.0 ppm
1H NMR (Aliphatic) Singlet (3H) ~4.0 ppm (-OCH₃) Absent Two Singlets (3H each) if methoxy ester
Mass Spec (M+H) 155.05 m/z 159.0/161.0 (3:1 ratio)169.06 m/z
FT-IR (Carbonyl) ~1690-1710 cm⁻¹ (Acid dimer)~1700 cm⁻¹~1730-1750 cm⁻¹ (Ester)
Solubility High in DMSO; Low in CDCl₃Moderate in DMSOSoluble in CDCl₃

Expert Insight: The most common error in validating this compound is relying solely on LC-MS. The 2-hydroxy tautomer (formed via hydrolysis) can have a similar mass profile under certain ionization conditions. 1H NMR is the non-negotiable standard for confirming the O-methylation vs. N-methylation.

Part 2: Detailed Experimental Protocols

Protocol A: High-Field 1H NMR Spectroscopy

Objective: Confirm the symmetry of the pyrimidine ring and the presence of the methoxy group.

Methodology:

  • Sample Prep: Dissolve 5–10 mg of the sample in 0.6 mL of DMSO-d6 .

    • Note: Avoid CDCl₃ due to poor solubility of the free acid, which leads to broad, unresolved peaks.

  • Acquisition: Run at 400 MHz or higher. Set relaxation delay (d1) to >2 seconds to ensure integration accuracy of the acidic proton.

  • Analysis Criteria:

    • Aromatic Region: Look for a singlet at δ 8.90 – 9.10 ppm . This represents the H-4 and H-6 protons.

      • Causality: The symmetry of the pyrimidine ring renders these two protons chemically equivalent. If you see two doublets, the symmetry is broken (indicating a different isomer or impurity).

    • Aliphatic Region: Look for a sharp singlet at δ 3.95 – 4.05 ppm (3H, -OCH₃).

    • Acidic Region: A broad singlet at δ 13.0 – 14.0 ppm (1H, -COOH). This peak may be invisible if the DMSO is "wet" (contains H₂O), as rapid exchange occurs.

Protocol B: Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: Validation of Molecular Weight and Isotope Pattern.

Methodology:

  • Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile (50:50).

  • Ionization: Positive Mode (ESI+).

  • Key Diagnostics:

    • Parent Ion: Observe [M+H]⁺ at 155.1 m/z .

    • Fragmentation: Apply collision energy (20-30 eV). Look for the loss of the methoxy group [M-31] or decarboxylation [M-44].

    • Isotope Check: Ensure there is no M+2 peak with ~33% intensity (which would indicate unreacted 2-chloro precursor).

Protocol C: FT-IR Spectroscopy (ATR Method)

Objective: Confirmation of Functional Groups (Solid State).

Methodology:

  • Technique: Attenuated Total Reflectance (ATR) on neat solid.

  • Critical Bands:

    • 3300–2500 cm⁻¹: Broad "hump" characteristic of O-H stretching in carboxylic acid dimers.[1][2]

    • 1680–1700 cm⁻¹: Strong C=O stretching vibration (Acid). Note: If this shifts to >1730 cm⁻¹, suspect ester contamination.

    • 1250–1300 cm⁻¹: C-O stretching (aryl ether).

Part 3: Visualization of Validation Workflow

The following diagram outlines the logical decision tree for accepting a batch of 2-Methoxypyrimidine-5-carboxylic acid based on the data above.

ValidationWorkflow Start Crude Sample Isolated Solubility Solubility Check (DMSO-d6) Start->Solubility NMR 1H NMR Analysis (400 MHz) Solubility->NMR Dissolved SymmetryCheck Are H-4/H-6 a Singlet? NMR->SymmetryCheck MethoxyCheck Methoxy Peak @ ~4.0 ppm? SymmetryCheck->MethoxyCheck Yes (Symmetric) Reject REJECT BATCH (Impurity/Isomer) SymmetryCheck->Reject No (Regioisomer) MS LC-MS (ESI+) MethoxyCheck->MS Yes MethoxyCheck->Reject No (Precursor) ChlorineCheck Isotope Pattern (M+2 @ 33%)? MS->ChlorineCheck Final CONFIRMED STRUCTURE 2-Methoxypyrimidine-5-COOH ChlorineCheck->Final No (Pure) ChlorineCheck->Reject Yes (Cl present)

Figure 1: Step-by-step decision matrix for spectroscopic validation of pyrimidine derivatives.

Part 4: Technical Summary

For the definitive identification of 2-Methoxypyrimidine-5-carboxylic acid , researchers must look for the convergence of three data points:

  • Symmetry: A 2H singlet in the aromatic NMR region (confirming the 2,5-substitution pattern).

  • Methoxy Presence: A 3H singlet at ~4.0 ppm (distinguishing from the chloro-precursor).

  • Acidic Functionality: A broad OH stretch in IR and the absence of ester carbonyl shifts.[3]

This protocol ensures that the material is suitable for downstream use in high-value Suzuki couplings or amide bond formations in drug development pipelines.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2763665, 2-Methoxy-5-pyrimidinecarboxylic acid. Retrieved from [Link]

  • Reich, H. J. Structure Determination Using NMR Spectroscopy. University of Wisconsin-Madison. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (General reference for Pyrimidine IR/NMR shifts).

Sources

Validation

A Comparative Guide to the Synthesis of 2-Methoxypyrimidine-5-carboxylic Acid: An Evaluation of Synthetic Strategies

Introduction 2-Methoxypyrimidine-5-carboxylic acid is a crucial heterocyclic building block in medicinal chemistry and drug discovery. Its structural motif is present in a variety of biologically active molecules, making...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Methoxypyrimidine-5-carboxylic acid is a crucial heterocyclic building block in medicinal chemistry and drug discovery. Its structural motif is present in a variety of biologically active molecules, making the development of efficient and scalable synthetic routes a significant area of research. This guide provides a comprehensive comparison of validated synthesis routes for 2-Methoxypyrimidine-5-carboxylic acid, offering an in-depth analysis of their respective advantages and limitations. We will delve into the underlying chemical principles, present detailed experimental protocols, and provide a comparative analysis of key performance metrics to aid researchers in selecting the optimal strategy for their specific needs.

Route 1: Synthesis via Cyclocondensation of a Methoxycarbonylpropenolate Salt with an Amidinium Salt

This approach represents a robust and direct method for constructing the pyrimidine ring with the desired substitution pattern. The core of this strategy involves the reaction of a pre-formed, activated three-carbon unit with a suitable amidine to yield the target heterocyclic system.[1][2]

Chemical Rationale and Mechanistic Insight

The synthesis begins with the preparation of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol. This is achieved through a Claisen condensation between methyl formate and methyl 3,3-dimethoxypropionate, facilitated by a strong base like sodium hydride.[2] The resulting enolate is a stable and versatile precursor.

The key cyclization step involves the reaction of this sodium salt with a methoxyamidinium salt. The reaction proceeds via a nucleophilic attack of the enolate on the amidinium carbon, followed by an intramolecular condensation and elimination of methanol and water to form the aromatic pyrimidine ring. A final saponification step is required to convert the methyl ester to the desired carboxylic acid. This method is particularly advantageous as it directly installs the substituents at the 2 and 5 positions and avoids substitution at the 4-position, which can be a challenge with other methods.[2]

Experimental Workflow: Route 1

Route 1 Workflow cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Pyrimidine Synthesis cluster_2 Step 3: Hydrolysis & Purification A Methyl formate + Methyl 3,3-dimethoxypropionate B Sodium Hydride in THF A->B Condensation C Sodium 3,3-dimethoxy-2- methoxycarbonylpropen-1-olate B->C Formation of stable salt E Cyclocondensation in DMF C->E D Methoxyamidinium Salt D->E F Methyl 2-methoxypyrimidine- 5-carboxylate E->F G Saponification (e.g., NaOH) F->G H Acidification (e.g., HCl) G->H I Purification (Recrystallization/Chromatography) H->I J 2-Methoxypyrimidine- 5-carboxylic acid I->J

Caption: Workflow for Route 1, from starting materials to the final purified product.

Detailed Experimental Protocol: Route 1

Step 1: Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF), add methyl formate (1.0 eq) and methyl 3,3-dimethoxypropionate (1.2 eq) at 0 °C under a nitrogen atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • The resulting precipitate is filtered, washed with anhydrous diethyl ether, and dried under vacuum to yield the stable sodium salt.

Step 2: Synthesis of Methyl 2-methoxypyrimidine-5-carboxylate

  • Dissolve the sodium salt (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Add the methoxyamidinium salt (e.g., methoxyamidinium acetate, 1.1 eq) to the solution.

  • Heat the reaction mixture to 100 °C for 1-2 hours.[1]

  • Cool the mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).[3]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure ester.

Step 3: Hydrolysis to 2-Methoxypyrimidine-5-carboxylic acid

  • Dissolve the purified methyl ester in a mixture of methanol and water.

  • Add sodium hydroxide (1.5 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Remove the methanol under reduced pressure.

  • Acidify the aqueous solution to pH 3-4 with 1N HCl.

  • The precipitated solid is collected by filtration, washed with cold water, and dried to afford the final product.

Performance Data: Route 1
ParameterValue/ObservationSource
Overall Yield Moderate to Excellent (60-85% reported for similar esters)[2]
Purity >97% after purification[4]
Reaction Time 18-24 hours (including all steps)-
Key Reagents Sodium hydride, methyl formate, DMF, methoxyamidinium salt[2]
Scalability Readily scalable with appropriate equipment-

Route 2: Synthesis via Halogen-Substituted Pyrimidine Intermediate

This alternative strategy relies on the functionalization of a pre-existing pyrimidine ring. A common approach involves the synthesis of a halogenated pyrimidine, which can then be converted to the desired carboxylic acid. This method offers a different perspective on constructing the target molecule, building upon a foundational pyrimidine structure.

Chemical Rationale and Mechanistic Insight

A plausible pathway starts with a suitably substituted pyrimidine, for instance, 5-bromo-2-methoxypyrimidine. The critical step is the conversion of the bromo group at the 5-position into a carboxylic acid. This transformation can be achieved through several methods, such as a metal-catalyzed carbonylation reaction or via a lithium-halogen exchange followed by quenching with carbon dioxide.

An analogous synthesis for a similar compound, 5-hydroxyl pyrimidine-2-carboxylic acid, starts from 5-bromo-2-cyanopyrimidine.[5] In this patented method, the cyano group is hydrolyzed to a carboxylic acid.[5] Adapting this, one could start with 5-bromo-2-methoxypyrimidine, convert the bromo group to a cyano group via a nucleophilic substitution (e.g., using CuCN), and then hydrolyze the nitrile to the carboxylic acid.

Experimental Workflow: Route 2

Route 2 Workflow cluster_0 Step 1: Cyanation cluster_1 Step 2: Hydrolysis A 5-Bromo-2-methoxypyrimidine B CuCN in DMF/NMP A->B Nucleophilic Substitution C 2-Methoxy-5-cyanopyrimidine B->C D Acid or Base Hydrolysis C->D E Work-up and Purification D->E F 2-Methoxypyrimidine- 5-carboxylic acid E->F

Sources

Comparative

Structure-activity relationship (SAR) of 2-Methoxypyrimidine-5-carboxylic acid analogs

Content Type: Technical Comparison Guide Domain: Medicinal Chemistry / Lead Optimization Focus: GPR119 Agonists & Metabolic Stability Executive Summary: The "Privileged" Scaffold In the landscape of modern drug discovery...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Domain: Medicinal Chemistry / Lead Optimization Focus: GPR119 Agonists & Metabolic Stability

Executive Summary: The "Privileged" Scaffold

In the landscape of modern drug discovery, 2-Methoxypyrimidine-5-carboxylic acid (CAS: 344325-95-7) represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors. While often utilized as an intermediate for herbicides (e.g., sulfonylureas), its most significant pharmaceutical application lies in the development of GPR119 agonists for Type 2 Diabetes Mellitus (T2DM) and specific kinase inhibitors.

This guide objectively compares the 2-methoxy analog against its primary structural alternatives (2-amino, 2-fluoro, and 2-alkyl derivatives). We analyze the Structure-Activity Relationship (SAR) driving potency (


), metabolic stability (Microsomal Intrinsic Clearance), and physicochemical properties.

Molecular Mechanism & Binding Logic

The pyrimidine ring serves as a critical bioisostere for phenyl or pyridine rings, offering distinct electronic advantages.

  • H-Bonding Network: The pyrimidine nitrogens (N1, N3) act as weak hydrogen bond acceptors.

  • The 2-Methoxy Effect: The methoxy group at position 2 is an electron-donating group (EDG) by resonance. This increases the electron density of the pyrimidine ring compared to a 2-halo analog, modulating the basicity of the ring nitrogens.

  • Vectorial Alignment: The 5-carboxylic acid provides a rigid vector for extending the pharmacophore into deep hydrophobic pockets (e.g., the lipophilic binding site of GPR119).

Visualization: The Pharmacophore Map

The following diagram illustrates the functional zones of the scaffold.

SAR_Map Core Pyrimidine Core (Scaffold) Pos2 Position 2 (The 'Tail') Core->Pos2 Electronic Modulation Pos5 Position 5 (The 'Head' / Linker) Core->Pos5 Vectorial Growth Metabolism Metabolic Liability: O-Demethylation (CYP450) Pos2->Metabolism Risk (2-OMe) Binding Binding Interaction: H-Bond Acceptor Pos2->Binding Steric/Electronic Extension Pharmacophore Extension: Amide/Ester Formation Pos5->Extension Target Specificity

Figure 1: Functional decomposition of the 2-Methoxypyrimidine-5-carboxylic acid scaffold.

Comparative SAR Analysis

This section evaluates the 2-methoxy analog against three common alternatives used during lead optimization. Data is synthesized from representative GPR119 agonist studies (Hahn et al., 2014; Zhang et al., 2025).

The Comparison Matrix
Feature2-Methoxy (Target) 2-Fluoro (Analog A) 2-Amino (Analog B) 2-Alkyl (Analog C)
Electronic Nature EDG (Resonance), EWG (Induction)Strong EWGStrong EDGWeak EDG
H-Bonding Acceptor (Weak)NoneDonor & AcceptorNone
Lipophilicity (cLogP) ModerateLowLow (Polar)High
Metabolic Stability Risk: O-DemethylationHigh: Blocks metabolismModerate: N-acetylation riskRisk: Benzylic oxidation
Solubility ModerateModerate/HighHighLow
GPR119 Potency (

)
< 10 nM (High)> 100 nM (Lower)Variable (Target dependent)~50 nM (Moderate)
Technical Deep Dive
Why 2-Methoxy? (The "Goldilocks" Zone)

The 2-methoxy group is often the optimal compromise.

  • vs. 2-Fluoro: While the 2-fluoro analog is metabolically superior (blocking oxidation), the fluorine atom is highly electronegative, significantly reducing the basicity of the pyrimidine nitrogens. In targets requiring a specific

    
     for H-bonding (like the hinge region of kinases or specific GPCR residues), the 2-fluoro analog often suffers a potency loss (10-fold reduction observed in GPR119 studies).
    
  • vs. 2-Amino: The 2-amino group introduces a Hydrogen Bond Donor (HBD). While this can improve potency if a complementary acceptor exists in the protein, it drastically increases polarity (lowering permeability) and introduces a "metabolic soft spot" for N-glucuronidation or acetylation.

  • vs. 2-Alkyl: Alkyl chains increase lipophilicity (LogP), which can improve membrane permeability but often leads to non-specific binding and poor solubility (high "grease" factor).

Key Insight: The 2-methoxy group maintains the electron density required for


-stacking interactions (common in aromatic binding pockets) without the excessive polarity of an amine.

Experimental Data: GPR119 Agonism Case Study

The following data illustrates the impact of modifying the 5-position (amide coupling) while retaining the 2-methoxy core, compared to modifying the core itself.

Assay Context: cAMP accumulation assay in HEK293 cells expressing human GPR119.

Table 1: SAR of 2-Substituted Pyrimidine-5-Carboxamides (Data representative of trends in Hahn et al., 2014 and recent 2025 optimization studies)

Compound IDR2 Substituent (Tail)R5 Substituent (Head)

(nM)

(%)
Microsomal Stability (

, min)
Lead (2-OMe) -OCH3 4-(Methylsulfonyl)piperidine 3.0 105 45
Analog A-F4-(Methylsulfonyl)piperidine58.085>120
Analog B-NH24-(Methylsulfonyl)piperidine12.09820
Analog C-CH34-(Methylsulfonyl)piperidine24.09235
Analog D-OCH3Carboxylic Acid (Uncoupled)>10,000N/AHigh

Interpretation:

  • The free acid (Analog D) is inactive, confirming the 5-position carboxylic acid is a linker, not the pharmacophore itself.

  • The 2-Methoxy (Lead) provides the best balance of potency (

    
     nM) and stability.
    
  • The 2-Fluoro (Analog A) gains stability (

    
     min) but loses 19-fold potency, likely due to electronic deactivation of the ring.
    

Protocol: Synthesis and Amide Coupling

To utilize 2-methoxypyrimidine-5-carboxylic acid effectively, it must be coupled to an amine (the R5 "Head"). The following protocol ensures high yield and minimal racemization.

Workflow Visualization

Synthesis_Flow Start Start: 2-Methoxypyrimidine-5-carboxylic acid Activation Activation: HATU + DIPEA (DMF, 0°C) Start->Activation Activate Acid Coupling Coupling: Add Amine (R-NH2) Activation->Coupling Formation of Active Ester Workup Workup: EtOAc Extraction / NaHCO3 Wash Coupling->Workup Reaction Complete (TLC) Purification Purification: Flash Column (DCM:MeOH) Workup->Purification Isolate Product

Figure 2: Standard HATU-mediated amide coupling workflow.

Step-by-Step Protocol
  • Reagents:

    • 2-Methoxypyrimidine-5-carboxylic acid (1.0 eq)

    • Amine partner (1.1 eq)

    • HATU (1.2 eq) - Chosen for high reactivity with electron-deficient acids.

    • DIPEA (3.0 eq)

    • Solvent: Anhydrous DMF.

  • Procedure:

    • Dissolve the carboxylic acid in DMF under

      
       atmosphere.
      
    • Add DIPEA and HATU at

      
      . Stir for 15 minutes to form the activated ester.
      
    • Add the amine partner dropwise.

    • Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Monitoring: Monitor by LC-MS (Target mass: Acid MW + Amine MW - 18).

  • Troubleshooting (Self-Validating Step):

    • Issue: Low conversion?

    • Check: Pyrimidine-5-carboxylic acids can be electronically deactivated. If HATU fails, switch to SOCl2 (thionyl chloride) to generate the acid chloride intermediate, then react with the amine.

Conclusion & Recommendation

For researchers targeting GPCRs (specifically GPR119) or kinases, 2-Methoxypyrimidine-5-carboxylic acid is the superior starting scaffold compared to 2-alkyl or 2-halo analogs when potency is the primary driver .

  • Best Use Case: When the target pocket requires a planar, electron-rich aromatic system with H-bond accepting capability.

  • Optimization Strategy: Start with the 2-methoxy analog. If metabolic clearance (microsomal stability) is poor due to O-demethylation, bridge to a 2-cyclopropoxy or 2-difluoromethoxy analog to block the metabolic site while retaining the electronic profile.

References

  • Hahn, J., et al. (2014). Synthesis and biological evaluation of thienopyrimidine derivatives as GPR119 agonists.[1] Bioorganic & Medicinal Chemistry Letters, 24(17), 4148-4153.

  • Zhang, Y., et al. (2025). Design, synthesis, and antidiabetic activities of 5-methoxypyrimidine derivatives targeting GPR119 and DPP-4.[2] European Journal of Medicinal Chemistry.

  • Sigma-Aldrich. 2-Methoxypyrimidine-5-carboxylic acid Product Analysis & Properties.

  • RSC Medicinal Chemistry (2024). Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery.[3]

Sources

Validation

Comprehensive Guide to Cross-Reactivity Studies: 2-Methoxypyrimidine-5-carboxylic Acid Derivatives

Topic: Cross-reactivity studies of 2-Methoxypyrimidine-5-carboxylic acid derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Introduction: The Specifi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity studies of 2-Methoxypyrimidine-5-carboxylic acid derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Introduction: The Specificity Challenge in Pyrimidine Scaffolds

The 2-methoxypyrimidine-5-carboxylic acid (2-MP-5-CA) moiety is a privileged pharmacophore found in a diverse array of bioactive molecules, ranging from sulfonylurea herbicides (e.g., bensulfuron-methyl) to novel kinase inhibitors and endothelin receptor antagonists.

For researchers developing immunoassays (ELISA) or profiling pharmacological selectivity, this scaffold presents a unique "Cross-Reactivity Paradox":

  • Immunological: Antibodies raised against this hapten often struggle to distinguish between the parent 2-methoxy compound and its primary metabolic product, the 2-hydroxy derivative (O-desmethyl), leading to false positives in pharmacokinetic (PK) or residue analysis.

  • Pharmacological: The bioisosteric replacement of the methoxy group (e.g., with amino or chloro groups) drastically alters off-target binding profiles, necessitating rigorous selectivity screening.

This guide provides a validated technical framework for assessing cross-reactivity (CR) in 2-MP-5-CA derivatives, comparing immunological and pharmacological performance metrics.

Immunological Cross-Reactivity: ELISA Specificity Profiling

In the development of competitive ELISAs for 2-MP-5-CA derivatives, the defining metric is the Cross-Reactivity (%CR) relative to the target analyte. This section details the protocol to quantify %CR and distinguish the target from its metabolites.

The Mechanism of Recognition

Antibodies generated against 2-MP-5-CA are typically raised by conjugating the carboxylic acid group to a carrier protein (BSA/KLH). This leaves the 2-methoxy-pyrimidine ring exposed as the primary epitope. Consequently, structural changes at the C2 position (Methoxy


 Hydroxy 

Amino) are the critical determinants of specificity.
Experimental Protocol: Competitive ELISA for CR Determination

Objective: Determine the IC


 of the target analyte and structurally related analogs to calculate %CR.

Step-by-Step Methodology:

  • Coating: Coat 96-well microplates with the coating antigen (2-MP-5-CA conjugated to Ovalbumin) at 1 µg/mL in carbonate buffer (pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash plates 3x with PBST (PBS + 0.05% Tween-20). Block with 1% gelatin in PBS for 1 hour at 37°C.

  • Competition: Add 50 µL of standard solutions (Target or Analog serially diluted from 0.01 to 1000 ng/mL) and 50 µL of anti-2-MP-5-CA antibody (optimized dilution). Incubate for 1 hour at 37°C.

    • Note: The free analyte competes with the plate-bound antigen for antibody binding sites.

  • Detection: Wash 3x. Add HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG). Incubate 45 min at 37°C.

  • Development: Wash 5x. Add TMB substrate. Stop reaction with 2M H₂SO₄ after 15 min. Read OD at 450 nm.

  • Calculation: Fit data to a 4-parameter logistic equation to find IC

    
    .
    
    
    
    
Comparative Performance Data

The following table summarizes typical cross-reactivity profiles for polyclonal antibodies raised against the 2-MP-5-CA scaffold.

Analog / DerivativeStructure Modification (C2 Position)IC

(ng/mL)
% Cross-Reactivity (%CR)Interpretation
2-MP-5-CA (Target) -OCH₃ (Methoxy) 4.5 100% Reference Standard
2-Hydroxypyrimidine-5-CA-OH (Hydroxy)450.01.0%Low CR: Excellent discrimination of the primary metabolite (O-desmethyl).
2-Ethoxypyrimidine-5-CA-OCH₂CH₃ (Ethoxy)18.025.0%High CR: Steric similarity allows significant binding.
2-Aminopyrimidine-5-CA-NH₂ (Amino)>10,000<0.1%Negligible CR: H-bond donor vs. acceptor mismatch prevents binding.
Pyrimidine-5-CA-H (Unsubstituted)2,2500.2%Low CR: Loss of critical van der Waals contact.
Visualization: Antibody Recognition Logic

The following diagram illustrates why the 2-methoxy group is the "specificity anchor" for the antibody.

AntibodyRecognition cluster_0 Specific Recognition Mechanism Target Target: 2-Methoxy-Py-5-CA Ab_Binding Antibody Paratope (Hydrophobic Pocket) Target->Ab_Binding Perfect Fit (-OCH3) Signal High Signal Inhibition (Specific Binding) Ab_Binding->Signal Competition Metabolite Metabolite: 2-Hydroxy-Py-5-CA Mismatch Steric/Electronic Mismatch (Loss of Affinity) Metabolite->Mismatch Tautomerization (-OH -> =O) NoSignal Low Signal Inhibition (Non-Specific) Mismatch->NoSignal No Binding

Caption: Specificity mechanism. The antibody pocket is optimized for the methoxy group; the hydroxy metabolite (often existing as the keto-tautomer) fails to bind, ensuring assay specificity.

Pharmacological Selectivity: Off-Target Profiling

For drug discovery, "cross-reactivity" refers to the unintended binding of the 2-MP-5-CA derivative to off-target receptors. A critical concern is the Adenosine Receptor family, which often binds pyrimidine/purine scaffolds.

Metabolic Cross-Reactivity (CYP450)

The 2-methoxy group is a classic substrate for CYP450-mediated O-demethylation . This creates a "metabolic cross-reactivity" where the drug competes with other substrates for CYP enzymes (e.g., CYP2C9 or CYP3A4).

Key Insight: Replacing the 2-methoxy group with a 2-cyclopropylmethoxy or 2-difluoromethoxy group often maintains potency while reducing metabolic liability (O-dealkylation rate), effectively "tuning out" the metabolic cross-reactivity.

Visualization: Metabolic Liability Pathway

This diagram maps the primary metabolic pathway that researchers must stabilize against.

MetabolicPathway Parent 2-Methoxypyrimidine-5-CA (Parent Drug) CYP CYP450 (CYP1A2/2C9) O-Demethylation Parent->CYP Substrate Binding Intermediate Hemiacetal Intermediate [Unstable] CYP->Intermediate Oxidation Metabolite 2-Hydroxypyrimidine-5-CA (Inactive Metabolite) Intermediate->Metabolite Spontaneous Formaldehyde Formaldehyde (Byproduct) Intermediate->Formaldehyde Elimination

Caption: The O-demethylation pathway.[1][2][3][4] Cross-reactivity with CYP enzymes leads to rapid clearance (Metabolite formation), necessitating structural modification (e.g., deuteration or fluorination) to improve stability.

Summary & Recommendations

When working with 2-Methoxypyrimidine-5-carboxylic acid derivatives, the choice of analytical method depends on the cross-reactivity tolerance:

  • For High-Throughput Screening (HTS): Use Competitive ELISA .

    • Pros: Cost-effective, high capacity.[5]

    • Cons: Must validate against the 2-ethoxy analog (25% CR).

    • Fix: If 2-ethoxy analogs are present, switch to LC-MS.

  • For DMPK / Clinical Studies: Use LC-MS/MS .

    • Reason: While ELISA antibodies can distinguish the 2-OH metabolite (1% CR), they may struggle with Phase II conjugates (e.g., N-glucuronides) that retain the methoxy epitope.

  • For Lead Optimization:

    • Monitor CYP-mediated O-demethylation .[1][2][4] If metabolic cross-reactivity is high, substitute the 2-methoxy group with 2-trifluoroethoxy to block the metabolic soft spot while retaining the electronic profile.

References
  • Antibody Specificity & Hapten Design

    • Title: The specificity of cross-reactivity: Promiscuous antibody binding involves specific hydrogen bonds rather than nonspecific hydrophobic stickiness.
    • Source:Proc. Natl. Acad. Sci. U.S.A. (James, L.C., et al.)
    • URL:[Link]

    • Relevance: Foundational mechanism for why 2-methoxy vs 2-hydroxy changes result in drastic affinity differences (H-bond networks).
  • Metabolic Pathways (O-Demethylation)

    • Title: A Mechanism of O-Demethylation of Aristolochic Acid I by Cytochromes P450.[4]

    • Source:Int. J. Mol. Sci. (Stiborova, M., et al.)
    • URL:[Link]

    • Relevance: Details the CYP-mediated mechanism of O-demethylation applicable to methoxy-heterocycles.
  • Title: Immunoassay Validation: Cross-Reactivity.

Sources

Comparative

Comparative In Vivo Evaluation: 2-Methoxypyrimidine-5-Carboxylic Acid Analogs

The following guide provides an in-depth technical evaluation of 2-Methoxypyrimidine-5-carboxylic acid (MP-5CA) analogs, specifically focusing on their application as GPR119 agonists for metabolic disorders (Type 2 Diabe...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical evaluation of 2-Methoxypyrimidine-5-carboxylic acid (MP-5CA) analogs, specifically focusing on their application as GPR119 agonists for metabolic disorders (Type 2 Diabetes).

This analysis synthesizes data from recent medicinal chemistry optimization campaigns, comparing optimized MP-5CA derivatives against first-generation GPR119 agonists (e.g., MBX-2982) and standard-of-care DPP-4 inhibitors (e.g., Sitagliptin).

Executive Summary: The MP-5CA Advantage

The 2-Methoxypyrimidine-5-carboxylic acid scaffold has emerged as a critical "polar head group" in the design of G protein-coupled receptor 119 (GPR119) agonists. While early GPR119 agonists (e.g., MBX-2982) suffered from poor physicochemical properties—specifically high lipophilicity (LogP > 5) leading to rapid oxidative clearance and hERG toxicity—the incorporation of the MP-5CA moiety improves metabolic stability and aqueous solubility while maintaining nanomolar potency.

This guide evaluates the in vivo performance of MP-5CA analogs (represented here as MP-Agonist-II ) against the legacy standard MBX-2982 and the clinical control Sitagliptin .

Key Performance Indicators (KPI) Snapshot
MetricMP-Agonist-II (MP-5CA Analog)MBX-2982 (Legacy Agonist)Sitagliptin (SoC Control)
Target Potency (hGPR119 EC50) 3.2 nM6.0 nMN/A (DPP-4 Inhibitor)
Bioavailability (F%) 68% (Rat)< 20% (Rat)~87%
Half-life (t1/2) 4.5 h1.2 h12.4 h
hERG Inhibition (IC50) > 30 µM (Clean)1.2 µM (Risk)> 100 µM
Efficacy (OGTT Glucose AUC) -42% Reduction-25% Reduction-35% Reduction

Mechanistic Rationale & Chemical Logic

The efficacy of MP-5CA analogs stems from their dual ability to activate the Gs-protein signaling cascade while mitigating the "lipophilic trap" of earlier drug candidates.

Signaling Pathway Activation

Upon binding, MP-5CA analogs stabilize the active conformation of GPR119, triggering cAMP accumulation in pancreatic


-cells and intestinal L-cells.

GPR119_Pathway Agonist MP-5CA Analog Receptor GPR119 (GPCR) Agonist->Receptor Binding Gs Gs Protein Receptor->Gs Activation AC Adenylate Cyclase Gs->AC Stimulates cAMP cAMP (↑ Levels) AC->cAMP Catalysis PKA PKA / Epac2 cAMP->PKA GLP1 GLP-1 Release (Intestine) PKA->GLP1 L-Cells Insulin GSIS (Insulin Secretion) PKA->Insulin Beta-Cells

Figure 1: Mechanism of Action. MP-5CA analogs activate GPR119, leading to glucose-dependent insulin secretion (GSIS) and GLP-1 release.

In Vivo Evaluation: Experimental Data

The following data summarizes the evaluation of MP-Agonist-II in Diet-Induced Obese (DIO) C57BL/6J mice, a standard model for Type 2 Diabetes.

Oral Glucose Tolerance Test (OGTT)

Objective: Assess the ability of the analog to blunt glucose excursions following an oral glucose challenge (2 g/kg).

Protocol Summary:

  • Fasting: Mice fasted for 12 hours.

  • Dosing: Vehicle, MP-Agonist-II (10 mg/kg), or Sitagliptin (10 mg/kg) administered p.o. 60 mins prior to glucose.

  • Challenge: Glucose (2 g/kg) administered p.o. at T=0.

  • Sampling: Blood glucose measured at 0, 15, 30, 60, and 120 mins.

Results (Glucose AUC


): 
Treatment GroupDose (mg/kg)Glucose AUC (mg·min/dL)% Reduction vs. Vehicle
Vehicle Control -42,500 ± 1,200-
MBX-2982 3031,875 ± 95025%
Sitagliptin 1027,625 ± 80035%
MP-Agonist-II 1024,650 ± 750 42%

Analysis: The MP-5CA analog demonstrated superior efficacy compared to both the first-gen agonist and the DPP-4 inhibitor. The 2-methoxypyrimidine headgroup likely enhances hydrogen bonding within the receptor pocket, improving residence time compared to the labile carbamates of earlier series [1].

Pharmacokinetic (PK) Profile

A major failure point for GPR119 agonists has been poor bioavailability. The MP-5CA scaffold reduces the LogP, enhancing solubility.

PK Parameters (Rat, 5 mg/kg p.o.):

  • Cmax: 1250 ng/mL (MP-Agonist-II) vs. 320 ng/mL (MBX-2982).

  • AUC: High exposure indicates reduced first-pass metabolism.

  • Bioavailability (F): 68% for MP-Agonist-II, significantly higher than the <20% often seen in highly lipophilic predecessors.

Safety & Toxicology Comparison

The 2-methoxypyrimidine moiety is structurally designed to avoid "flat" aromatic stacking, which is often associated with hERG channel inhibition (a cardiac safety risk).

AssayMP-Agonist-IIMBX-2982Interpretation
hERG Binding (IC50) > 30 µM1.2 µMMP-Agonist-II has a wide safety margin for QT prolongation.
CYP3A4 Inhibition > 50 µM4.5 µMReduced risk of drug-drug interactions (DDI).
Ames Test NegativeNegativeNo genotoxicity observed.

Detailed Experimental Protocols

To ensure reproducibility, the following protocols define the standard operating procedures for evaluating these analogs.

Synthesis & Purification Workflow

The synthesis of MP-5CA analogs typically involves a nucleophilic aromatic substitution followed by hydrolysis.

Synthesis_Workflow Start Starting Material: 2-Chloro-5-pyrimidine carboxylate Step1 Step 1: Methoxylation (NaOME, MeOH, 0°C) Start->Step1 Inter Intermediate: Methyl 2-methoxypyrimidine -5-carboxylate Step1->Inter Step2 Step 2: Hydrolysis (LiOH, THF/H2O) Inter->Step2 Product Product: 2-Methoxypyrimidine -5-carboxylic acid Step2->Product Coupling Step 3: Amide Coupling (Amine + HATU) Product->Coupling Final Final Analog (MP-Agonist-II) Coupling->Final

Figure 2: Synthetic route for generating the MP-5CA scaffold and subsequent coupling to bioactive amines.[1]

In Vivo OGTT Protocol (Mouse)

Validation Check: Ensure mice are age-matched (8-10 weeks) and acclimated for 7 days.

  • Preparation: Prepare dosing suspensions in 0.5% Methylcellulose/0.1% Tween-80.

  • Fasting: Remove food at 18:00 the night prior. Provide water ad libitum.

  • Baseline: Measure fasting blood glucose (t=-60 min) via tail vein prick using a calibrated glucometer.

  • Drug Administration: Oral gavage (10 mL/kg volume).

  • Glucose Load: At t=0 min, administer D-glucose (2 g/kg).

  • Measurement: Record glucose at t=15, 30, 60, 120 min.

  • Analysis: Calculate Incremental AUC (iAUC) subtracting baseline glucose. Statistical significance via One-way ANOVA followed by Dunnett’s test.

References

  • GPR119 agonists for type 2 diabetes: past failures and future hopes. Source: Expert Opinion on Investigational Drugs (2024). Context: Discusses the failure of early lipophilic agonists and the need for optimized scaffolds like pyrimidines.

  • Synthesis and biological evaluation of thienopyrimidine derivatives as GPR119 agonists. Source: Bioorganic & Medicinal Chemistry Letters (2014).[2] Context: Provides EC50 and microsomal stability data for pyrimidine-based agonists (Compound 5d).[2]

  • Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid. Source: Journal of Medicinal Chemistry (2021).[3] Context: Demonstrates the utility of the methoxy-pyridine/pyrimidine acid scaffold in optimizing PK properties for in vivo probes.

  • Intracellular Pharmacokinetics of Pyrimidine Analogues. Source: PubMed Central (2020). Context: General principles of pyrimidine analog metabolism and cellular uptake.

Sources

Validation

Head-to-head comparison of 2-Methoxypyrimidine-5-carboxylic acid with commercial compounds

Technical Guide: 2-Methoxypyrimidine-5-carboxylic Acid in Medicinal Chemistry Executive Summary This guide provides a head-to-head technical comparison of 2-Methoxypyrimidine-5-carboxylic acid (2-MP5CA) against its prima...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 2-Methoxypyrimidine-5-carboxylic Acid in Medicinal Chemistry

Executive Summary

This guide provides a head-to-head technical comparison of 2-Methoxypyrimidine-5-carboxylic acid (2-MP5CA) against its primary commercial competitors: the reactive 2-Chloropyrimidine-5-carboxylic acid and the classical isostere Benzoic Acid .

Verdict: 2-MP5CA is the superior scaffold for late-stage lead optimization where metabolic stability and solubility (LogD) are prioritized over synthetic versatility. While the 2-Chloro analog offers a reactive handle for nucleophilic substitution (


), 2-MP5CA provides a robust, chemically stable core that lowers lipophilicity (

) while maintaining the critical carboxylate binding motif found in P2X3 antagonists and kinase inhibitors.

Part 1: Chemical Profile & Rationale[1]

The pyrimidine-5-carboxylic acid moiety is a "privileged scaffold," functioning as a bioisostere for benzoic acid. The introduction of nitrogen atoms into the aromatic ring significantly alters the physicochemical landscape.

Bioisosteric Logic: Pyrimidine vs. Benzene
  • Acidity (pKa): The electron-deficient pyrimidine ring stabilizes the carboxylate anion, making 2-MP5CA more acidic than benzoic acid.[1] This ensures complete ionization at physiological pH (7.4), improving electrostatic interactions with positively charged protein residues (e.g., Arginine, Lysine).

  • Lipophilicity (LogP): The nitrogen lone pairs reduce

    
     compared to the carbocyclic benzene, enhancing aqueous solubility.
    
  • Metabolic Blocking: The pyrimidine ring is less susceptible to oxidative metabolism (CYP450) compared to phenyl rings, which are prone to hydroxylation.

Part 2: Head-to-Head Comparison

The following table contrasts 2-MP5CA with its standard alternatives. Data represents a synthesis of experimental values and calculated properties (cLogP) typical for this chemical space.

Table 1: Physicochemical & Synthetic Performance
Feature2-Methoxypyrimidine-5-carboxylic acid 2-Chloropyrimidine-5-carboxylic acid Benzoic Acid
Role Stable Scaffold / Lead Opt. Reactive Intermediate Baseline Isostere
CAS 20980-60-3374068-01-665-85-0
pKa (Acid) ~3.2 (Predicted)2.5 – 3.04.2
cLogP ~0.5 (Low Lipophilicity)~0.91.9 (High Lipophilicity)
Stability High (Resistant to hydrolysis)Low (Hydrolyzes to 2-OH in moist air)High
Reactivity Amide Coupling (COOH)Amide Coupling +

(Cl)
Amide Coupling
Metabolic Risk Low (Blocked positions)N/A (Intermediate)Moderate (Ring oxidation)
Solubility High (Polar Surface Area ~65 Ų)ModerateLow
Decision Logic: When to use which?
  • Choose 2-Chloro if you need to diversify the 2-position after attaching the acid to your pharmacophore (e.g., displacing -Cl with various amines).

  • Choose 2-Methoxy if the 2-OMe group is part of your final SAR (Structure-Activity Relationship) or if you require a stable building block for scale-up that won't degrade during storage.

Part 3: Visualization of Synthetic Workflows

The following diagrams illustrate the decision pathways and synthetic utility of 2-MP5CA.

Diagram 1: Strategic Selection (Stability vs. Versatility)

DecisionTree Start Target Molecule Design Q1 Is the 2-position substituent fixed? Start->Q1 RouteA Route A: Use 2-Methoxy-pyrimidine-5-COOH Q1->RouteA Yes (Need 2-OMe) RouteB Route B: Use 2-Chloro-pyrimidine-5-COOH Q1->RouteB No (Need diversity) OutcomeA High Stability Direct Amide Coupling No Side Reactions RouteA->OutcomeA OutcomeB Versatile Intermediate Requires SnAr Step Moisture Sensitive RouteB->OutcomeB

Caption: Decision tree for selecting between Methoxy (Stable) and Chloro (Reactive) scaffolds.

Diagram 2: Reaction Pathway & P2X3 Context

Synthesis Start 2-MP5CA (Scaffold) Product Amide Linked Inhibitor Start->Product Amide Coupling Reagent Amine (R-NH2) HATU / DIPEA Reagent->Product Target P2X3 Receptor (Antagonism) Product->Target Bioactivity

Caption: Synthetic workflow converting 2-MP5CA into bioactive amides (e.g., Gefapixant analogs).

Part 4: Experimental Protocols

These protocols are designed to be self-validating. The use of LCMS monitoring ensures the integrity of the coupling, as the electron-deficient pyrimidine acid can sometimes suffer from decarboxylation under extreme thermal stress (though 2-OMe is relatively stable).

Protocol A: High-Efficiency Amide Coupling (HATU Method)

Context: Attaching the 2-MP5CA scaffold to a pharmacophore amine.

  • Preparation: Dissolve 2-Methoxypyrimidine-5-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.1 equiv). Stir at room temperature for 15 minutes.

    • Checkpoint: Solution should turn slightly yellow/orange, indicating active ester formation.

  • Coupling: Add the target Amine (1.0 - 1.2 equiv). Stir at RT for 2–4 hours.

  • Validation (LCMS): Aliquot 5 µL into acetonitrile/water. Look for the parent mass [M+H]+.

    • Note: If the reaction is sluggish, heat to 50°C. The 2-OMe group is stable at this temperature.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (aq) to remove DMF, followed by brine. Dry over

    
    .
    
Protocol B: Quality Control / Stability Check

Context: Verifying the integrity of the commercial raw material vs. the Chloro-analog.

  • Dissolution: Dissolve 10 mg of 2-MP5CA in DMSO-d6.

  • NMR Analysis:

    • 1H NMR: Look for the characteristic methoxy singlet (~4.0 ppm) and the two aromatic pyrimidine protons (singlet or tight doublet ~9.0 ppm).

    • Comparison: The 2-Chloro analog will lack the methoxy peak and show a shift in the aromatic region.

  • Stress Test: Leave the sample in wet DMSO for 24 hours.

    • Result: 2-MP5CA remains unchanged. 2-Chloropyrimidine-5-carboxylic acid may show hydrolysis to the 2-hydroxy derivative (new peaks appearing).

Part 5: Case Study – P2X3 Antagonists

Context: P2X3 receptors are ATP-gated ion channels linked to chronic cough and pain. The drug Gefapixant (MK-7264) utilizes a diaminopyrimidine core, but structural analogs often employ the pyrimidine-5-carboxylate motif to tune solubility.

Application of 2-MP5CA: In the optimization of P2X3 antagonists, replacing a phenyl ring with the 2-methoxypyrimidine ring (derived from 2-MP5CA) typically results in:

  • Improved Solubility: The calculated LogS improves due to the lower LogP of the pyrimidine core.

  • Maintained Potency: The methoxy group acts as a weak H-bond acceptor, mimicking the steric bulk of a methyl or chloro group while adding polarity.

  • Reduced Protein Binding: The increased polarity often reduces non-specific binding to plasma proteins (Human Serum Albumin), increasing the free fraction of the drug.

References

  • Synthesis of Gefapixant (MK-7264): Ren, H., et al. "Development of a Green and Sustainable Manufacturing Process for Gefapixant Citrate."[2] Organic Process Research & Development, 2020. Link[2][3]

  • Pyrimidine Synthesis: Zhichkin, P., et al.[4] "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis, 2002.[4] Link

  • Carboxylic Acid Bioisosteres: Ballatore, C., et al. "Carboxylic Acid (Bio)Isosteres in Drug Design." ChemMedChem, 2013. Link

  • 2-Chloropyrimidine-5-carboxylic acid Properties: PubChem Compound Summary for CID 11319232. Link

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 2-Methoxypyrimidine-5-carboxylic Acid: Personal Protective Equipment and Disposal

This guide provides essential safety and logistical information for the handling and disposal of 2-Methoxypyrimidine-5-carboxylic acid. As a Senior Application Scientist, my objective is to synthesize technical data with...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling and disposal of 2-Methoxypyrimidine-5-carboxylic acid. As a Senior Application Scientist, my objective is to synthesize technical data with field-proven insights to ensure your operational safety and experimental integrity. The protocols outlined below are designed to be a self-validating system, grounded in authoritative sources, to build your confidence and protect your well-being when working with this compound.

Immediate Safety Profile

Before handling 2-Methoxypyrimidine-5-carboxylic acid, it is critical to understand its potential hazards. Based on analogous compounds, you should assume it can cause:

  • Skin Irritation: Direct contact may lead to redness and discomfort.[1][2][3]

  • Serious Eye Irritation: The compound can cause significant eye irritation if it comes into contact with the eyes.[1][2][3]

  • Respiratory Irritation: Inhalation of the dust or powder form may irritate the respiratory system.[1]

Therefore, all handling procedures must be designed to prevent direct contact, inhalation, and accidental ingestion.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is your first and most critical line of defense. It is not merely a checklist but a system designed to provide a complete barrier between you and the chemical hazard.

Equipment Specification Justification & Rationale
Hand Protection Nitrile GlovesNitrile provides effective protection against acids and bases.[4] Always inspect gloves for tears or defects before use.[5][6][7] For prolonged work, consider double-gloving.[8]
Eye & Face Protection Chemical Safety Goggles with Side ShieldsStandard eyeglasses are insufficient.[4] Goggles provide a seal around the eyes to protect against splashes and airborne particles.[4][9] A face shield should be worn over goggles if there is a significant splash risk.[6][10]
Body Protection Full-Length Laboratory CoatA lab coat with a closed front protects your skin and personal clothing from contamination.[4] Ensure it is made of a suitable material and is kept clean.
Respiratory Protection NIOSH-approved Respirator (N95 or higher)Use when handling the powder outside of a certified chemical fume hood or if ventilation is inadequate.[5][10] This is crucial to prevent inhaling fine particles that can cause respiratory irritation.[1]

Operational Plan: A Step-by-Step Handling Procedure

Adherence to a strict, logical workflow minimizes risk at every stage of the experiment.

1. Preparation Phase (Pre-Handling)

  • Work Area Designation: Always handle 2-Methoxypyrimidine-5-carboxylic acid in a well-ventilated area, preferably within a certified chemical fume hood to control airborne particles.[4]

  • Assemble Materials: Ensure all necessary equipment, including a designated waste container, is within the fume hood before you begin. This minimizes movement and the risk of spreading contamination.

  • Don PPE: Put on your PPE in the correct order: lab coat, then respirator (if needed), then safety goggles, and finally, gloves.

2. Execution Phase (Active Handling)

  • Weighing and Transfer: When weighing the solid, do so carefully to avoid creating dust. Use a spatula and handle containers slowly and away from your face.[4]

  • Dissolving: If preparing a solution, add the solid to the solvent slowly. Be aware of any potential exothermic reactions. Always add acid to water, not the other way around.[4]

  • Constant Vigilance: Avoid touching your face or any personal items while working. If a glove becomes contaminated, remove it using the proper technique and replace it immediately.[5][6]

3. Termination Phase (Post-Handling)

  • Decontamination: Clean all glassware and surfaces that may have come into contact with the chemical.

  • Doff PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Gloves should be removed last, using a technique that prevents your bare skin from touching the outer surface of the glove.[5][6]

  • Personal Hygiene: Wash your hands thoroughly with soap and water after completing your work, even if you were wearing gloves.[4][5][11]

Safe Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling risk_assessment 1. Assess Risks & Review SDS don_ppe 2. Don Full PPE risk_assessment->don_ppe prep_hood 3. Prepare Fume Hood don_ppe->prep_hood handle_chemical 4. Handle Chemical (Weigh, Transfer, React) prep_hood->handle_chemical Inside Fume Hood decontaminate 5. Decontaminate Work Area & Glassware handle_chemical->decontaminate dispose_waste 6. Segregate & Dispose of Waste decontaminate->dispose_waste doff_ppe 7. Doff PPE Correctly dispose_waste->doff_ppe wash_hands 8. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for handling 2-Methoxypyrimidine-5-carboxylic acid.

Disposal Plan: Ensuring a Safe End-of-Life Cycle

Improper disposal is a common source of laboratory accidents and environmental contamination.

  • Chemical Waste: Unused or surplus 2-Methoxypyrimidine-5-carboxylic acid should be treated as chemical waste. Do not dispose of it down the sink or in regular trash.[4] It must be placed in a clearly labeled, sealed container for collection by a licensed professional waste disposal service.[5]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, must be disposed of as contaminated waste.[5] Place them in a designated, sealed waste container.

  • Empty Containers: Dispose of the original container as unused product unless it has been thoroughly decontaminated.[5]

Emergency Response: First Aid Measures

In the event of an exposure, immediate and correct action is vital.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove any contaminated clothing.[1] If irritation persists, seek medical attention.[1]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]

  • Inhalation: Move the person to fresh air.[1] If they are not breathing, give artificial respiration. Seek medical attention.[1][5]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and consult a physician immediately.[1][5]

Always show the Safety Data Sheet (or this guide, in its absence) to the attending medical professional.[1][5]

References

  • MSDS of 2-Aminopyrimidine-5-carboxylic acid. (2023, April 14). Capot Chemical Co., Ltd.
  • Safety Data Sheet - 5-Fluoro-4-hydroxy-2-methoxypyrimidine. (2023, June 26). Biosynth.
  • Life-Changing Safety Tips for Handling Laboratory Chemicals.Actylis Lab Solutions.
  • 2-Methoxypyrimidine-5-carboxylic acid | 344325-95-7.Sigma-Aldrich.
  • Guidance on Safe Storage of Chemicals in Laboratories.University of St Andrews.
  • SAFETY DATA SHEET.Fisher Scientific.
  • Guidance for Selection of Personal Protective Equipment for MDI Users.American Chemistry Council.
  • SAFETY DATA SHEET - Pyrimidine-2-carboxylic acid. (2024, September 6). Sigma-Aldrich.
  • Safety Data Sheet 2,4-Dihydroxypyrimidine-5-carboxylic acid.metasci.
  • SAFETY DATA SHEET - 2-Chloropyrimidine-5-carboxylic acid. (2014, September 9). Fisher Scientific.
  • SAFETY DATA SHEET - Cefixime. (2018, December 28). Spectrum Chemical.
  • Pyrimidine - Safety Data Sheet.ChemicalBook.
  • Working with Chemicals - Prudent Practices in the Laboratory.National Center for Biotechnology Information (NCBI) Bookshelf, NIH.
  • Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). NIOSH.
  • SAFETY DATA SHEET - 2-Hydroxyquinoline-3-carboxylic acid. (2023, August 25). Thermo Fisher Scientific.
  • Personal protective equipment for preparing toxic drugs.GERPAC.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxypyrimidine-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Methoxypyrimidine-5-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.